molecular formula C31H50O B14760186 24-Methylenecycloartanone

24-Methylenecycloartanone

Cat. No.: B14760186
M. Wt: 438.7 g/mol
InChI Key: AEAWOMODYBIREN-IPTHFFCUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

24-Methylenecycloartanone has been reported in Larix kaempferi, Euphorbia retusa, and other organisms with data available.

Properties

Molecular Formula

C31H50O

Molecular Weight

438.7 g/mol

IUPAC Name

(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

InChI

InChI=1S/C31H50O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-25H,3,9-19H2,1-2,4-8H3/t22-,23-,24+,25+,28-,29+,30-,31+/m1/s1

InChI Key

AEAWOMODYBIREN-IPTHFFCUSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of 24-Methylenecycloartanone?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 24-Methylenecycloartanone, a significant triterpenoid found in various plant species. This document includes its structural details, physicochemical properties, an experimental protocol for its isolation, and a summary of crystallographic data.

Chemical Structure and Identification

This compound is a tetracyclic triterpenoid characterized by a cycloartane skeleton. Its structure consists of three six-membered rings, one five-membered ring, and a distinctive cyclopropane ring.

  • IUPAC Name: (1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-one[1]

  • Chemical Formula: C₃₁H₅₀O[1]

  • SMILES String: C--INVALID-LINK--[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C[1]

  • CAS Number: 1449-08-7[1][2]

The molecule's rings (A, B, and C) adopt chair conformations, while the D ring has an envelope conformation.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 438.73 g/mol [2]
Exact Mass 438.386166214 Da[1]
Physical Description Powder[3]
Melting Point 111-112 °C[2]
Boiling Point (Predicted) 510.4 ± 19.0 °C at 760 mmHg[2][4]
Density (Predicted) 1.00 ± 0.1 g/cm³[2][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Experimental Protocols

An established protocol for the isolation of this compound from the whole plant of Ainsliaea henryi is as follows:

  • Extraction: The dried and powdered plant material (5 kg) is subjected to reflux with 95% ethanol (50 L) for 1 hour. This process is repeated three times.

  • Solvent Removal: The ethanol is removed from the combined extracts under reduced pressure.

  • Partitioning: The resulting extract is suspended in water and successively partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol.

  • Chromatography: The petroleum ether soluble fraction (100 g) is subjected to silica gel column chromatography.

  • Elution: A gradient elution is performed using a petroleum ether/acetone solvent system, starting from a ratio of 30:1 and gradually increasing to 10:1 (v/v).

  • Purification: this compound is obtained from the fraction eluted with petroleum ether/acetone at a 20:1 ratio.

The chemical structure of this compound has been elucidated and confirmed using a combination of modern spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR experiments are pivotal for determining the connectivity of protons and carbons, as well as the stereochemistry of the molecule.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural features.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in the crystalline state, confirming the overall structure and stereochemistry.

Quantitative Data

The following table summarizes the crystallographic data for this compound.

ParameterValue
Empirical formula C₃₁H₅₀O
Formula weight 438.71
Crystal system Monoclinic
Space group P2₁
a (Å) 9.918 (5)
b (Å) 10.212 (6)
c (Å) 14.077 (7)
β (°) 108.542 (6)
Volume (ų) 1351.7 (12)
Z 2

Logical Relationships of this compound

As a complex natural product, the study of this compound involves several interconnected concepts. The following diagram illustrates these relationships.

Logical_Relationships A This compound B Triterpenoid A->B is a C Natural Sources A->C found in G Analytical Techniques A->G characterized by K Isolation & Purification A->K obtained via D Ainsliaea henryi C->D E Polygonum bistorta C->E F Rice Bran Oil C->F H NMR Spectroscopy G->H I Mass Spectrometry G->I J X-ray Crystallography G->J L Chromatography K->L utilizes

References

Natural Sources of 24-Methylenecycloartanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 24-Methylenecycloartanone, a cycloartane-type triterpenoid with potential pharmacological applications. The document details its primary plant origins, presents available quantitative data, outlines experimental protocols for its isolation and analysis, and explores its potential biological activities and associated signaling pathways.

Primary Natural Sources

This compound has been identified and isolated from several plant species. The primary and most frequently cited sources are detailed below.

Table 1: Principal Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)Reference(s)
Polygonum bistorta L.PolygonaceaeRhizomes[1][2]
Larix kaempferi (Lamb.) CarrièrePinaceaeLeaves, Bark[3]
Euphorbia retusa Forssk.EuphorbiaceaeNot specified

While Polygonum bistorta and Larix kaempferi are well-documented sources, the presence of this compound in Euphorbia retusa is also noted in chemical databases. The rhizomes of Polygonum bistorta are a particularly rich source of various cycloartane-type triterpenoids, including this compound.[1] Similarly, both the leaves and bark of Larix kaempferi have been shown to contain this compound.[3]

Quantitative Data

Quantitative analysis of this compound in its natural sources is not extensively reported in the available literature. Most studies focus on the isolation and structural elucidation of the compound rather than its quantification within the plant matrix. However, related research on other triterpenoids in these plants suggests that the concentration can vary based on geographical location, season of harvest, and the specific extraction and analytical methods employed. Further quantitative studies are warranted to establish the precise content of this compound in these and other potential plant sources.

Experimental Protocols

The following sections outline generalized experimental methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established techniques for triterpenoid analysis.

Extraction and Isolation Workflow

A general workflow for the extraction and isolation of this compound is depicted below. This process typically involves solvent extraction followed by chromatographic separation.

G cluster_extraction Extraction cluster_fractionation Fractionation & Isolation cluster_analysis Structural Elucidation & Quantification plant_material Dried & Powdered Plant Material (e.g., Polygonum bistorta rhizomes) solvent_extraction Solvent Extraction (e.g., Hexane, Chloroform, Methanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract column_chromatography Column Chromatography (Silica Gel, Sephadex) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc hplc_ms HPLC-MS/MS for Quantification fractions->hplc_ms pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1D and 2D) pure_compound->nmr ms Mass Spectrometry (MS) pure_compound->ms

Figure 1: General workflow for the extraction, isolation, and analysis of this compound.

Methodology Details:

  • Plant Material Preparation: The plant material (e.g., rhizomes of P. bistorta) is air-dried, powdered, and stored in a desiccator.

  • Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol. This can be performed using maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then subjected to column chromatography over silica gel or Sephadex LH-20. Elution is carried out with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

  • Isolation: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Quantification by HPLC-MS/MS

For the quantitative analysis of this compound in plant extracts, a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is recommended for its high sensitivity and selectivity.

Table 2: General Parameters for HPLC-MS/MS Quantification

ParameterDescription
Chromatographic System HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient elution with acetonitrile and water (both with 0.1% formic acid)
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Mass Spectrometer Triple quadrupole or Orbitrap mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive mode
Detection Mode Multiple Reaction Monitoring (MRM) for triple quadrupole
MRM Transitions Precursor ion (e.g., [M+H]⁺) to specific product ions

Protocol Outline:

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration. A series of working standard solutions are prepared by serial dilution for the calibration curve.

  • Sample Preparation: The plant extract is dissolved in a suitable solvent (e.g., methanol), filtered through a 0.22 µm syringe filter, and diluted to fall within the calibration range.

  • LC-MS/MS Analysis: Inject the prepared standards and samples into the HPLC-MS/MS system.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, research on other cycloartane triterpenoids suggests potential anti-cancer properties. These compounds have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.

Pro-Apoptotic Effects in Cancer Cells

Cycloartane triterpenoids have been reported to inhibit the proliferation of various cancer cell lines.[4] The proposed mechanism often involves the induction of apoptosis (programmed cell death). This is a critical area of research for the development of novel anti-cancer agents.

The diagram below illustrates a potential signaling pathway through which cycloartane triterpenoids may exert their pro-apoptotic effects, based on studies of related compounds.[4][5]

G cluster_pathway Potential Pro-Apoptotic Signaling Pathway of Cycloartane Triterpenoids cluster_raf_mek_erk Raf/MEK/ERK Pathway cluster_akt Akt Pathway cluster_mitochondria Mitochondrial Apoptosis cycloartane This compound (and related triterpenoids) raf Raf cycloartane->raf inhibition akt Akt cycloartane->akt inhibition of phosphorylation mek MEK raf->mek erk ERK mek->erk bcl2 Bcl-2 (anti-apoptotic) erk->bcl2 activation akt->bcl2 activation bax Bax (pro-apoptotic) bcl2->bax inhibition cytochrome_c Cytochrome c release bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

The Biosynthesis of 24-Methylenecycloartanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Key Intermediate in Plant Sterol Metabolism

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of 24-methylenecycloartanone, a crucial intermediate in the intricate web of phytosterol production in plants. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant biochemistry, steroid metabolism, and the discovery of novel therapeutic agents.

Introduction: The Central Role of this compound

Phytosterols are a diverse group of steroid molecules, analogous to cholesterol in animals, that are essential components of plant cell membranes, influencing their fluidity, permeability, and the function of embedded proteins. The biosynthesis of these vital compounds is a complex, multi-step process. This compound emerges as a key branch-point intermediate, representing the first committed step towards the production of the most abundant phytosterols, such as campesterol and sitosterol. Its formation involves the crucial introduction of a methyl group at the C-24 position of the sterol side chain, a defining characteristic of many plant sterols. Understanding the enzymatic machinery and regulatory mechanisms governing the synthesis of this compound is paramount for manipulating phytosterol composition in plants for nutritional enhancement and for identifying novel enzymatic targets for agrochemical and pharmaceutical development.

The Biosynthetic Pathway: From Cycloartenol to Major Phytosterols

The journey to this compound begins with cycloartenol, the first cyclic precursor in plant sterol biosynthesis. The pathway then proceeds through a series of enzymatic reactions, with this compound serving as a central hub for further diversification.

Formation of this compound

The conversion of cycloartenol to 24-methylene cycloartenol is the cornerstone of this pathway. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:cycloartenol-C-24-methyltransferase (SMT1) . SMT1 facilitates the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the C-24 position of cycloartenol.

Downstream Conversions

Following its synthesis, 24-methylene cycloartenol is further metabolized by a series of enzymes to produce a variety of phytosterols. Key downstream enzymes include:

  • Sterol 4α-methyl oxidase (SMO1): This enzyme is responsible for the oxidative demethylation at the C-4 position of the sterol nucleus. In plants, there are two distinct families of SMOs. SMO1 acts on 4,4-dimethylsterols like 24-methylenecycloartanol (the alcohol form of this compound)[1][2][3][4][5][6][7].

  • Cycloeucalenol Cycloisomerase (CPI): This enzyme catalyzes the opening of the cyclopropane ring of cycloeucalenol, a downstream product of this compound metabolism, to form obtusifoliol[8][9][10]. This is a critical step in the transition from cyclopropylsterols to the more common tetracyclic sterols.

The subsequent enzymatic modifications, including further demethylations, isomerizations, and reductions, lead to the synthesis of major phytosterols like campesterol and sitosterol.

Quantitative Data Summary

The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of and subsequent reactions involving this compound.

EnzymeEC NumberPlant SourceSubstrateApparent Km (µM)Apparent Vmax (pmol min-1 mg-1 protein)kcat (min-1)Ki (µM)Inhibitor
SMT1 2.1.1.41Arabidopsis thaliana (expressed in E. coli)Cycloartenol42[1][8]5.2[1][8]---
SMT1 2.1.1.41Glycine maxCycloartenol--0.6[11]32[11]24-Fluorocycloartenol (Competitive)[11]
SMO1 1.14.18.10Zea mays24-Methylenecycloartanol-----
CPI 5.5.1.9Zea maysCycloeucalenol----7-Oxo-24ξ(28)-dihydrocycloeucalenol[9]

Data for SMO1 and CPI are limited in the public domain, highlighting a need for further research to fully characterize these enzymes kinetically.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Extraction and Quantification of Phytosterols from Plant Material

This protocol outlines a general procedure for the extraction and analysis of phytosterols, including this compound, from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform:Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Saponification reagent (e.g., 1 M KOH in 90% ethanol)

  • Hexane

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Lipid Extraction: Transfer the powdered tissue to a glass tube and add the chloroform:methanol mixture. Vortex thoroughly and incubate at room temperature with occasional shaking.

  • Phase Separation: Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

  • Saponification: Resuspend the lipid extract in the saponification reagent and heat to hydrolyze any esterified sterols.

  • Extraction of Unsaponifiables: After cooling, add water and extract the unsaponifiable fraction (containing free sterols) with hexane. Repeat the hexane extraction multiple times.

  • Drying and Derivatization: Pool the hexane extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate to dryness. For GC-MS analysis, derivatize the sterols by adding the derivatization agent and heating.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of different sterol isomers. Monitor characteristic ions for the identification and quantification of this compound and other phytosterols[12][13][14][15][16].

Heterologous Expression and Purification of SMT1

This protocol describes a general workflow for the production of recombinant SMT1 in E. coli for subsequent characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a suitable tag (e.g., pET vector with a His-tag)

  • SMT1 cDNA

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., Tris-HCl pH 8.0, NaCl, imidazole, lysozyme, DNase I)

  • Sonicator

  • Centrifuge

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with a lower concentration of imidazole)

  • Elution buffer (lysis buffer with a high concentration of imidazole)

  • Dialysis buffer

Procedure:

  • Cloning: Clone the SMT1 cDNA into the expression vector.

  • Transformation: Transform the expression plasmid into the E. coli expression strain[13][14].

  • Culture Growth: Inoculate a starter culture and then a larger volume of LB medium with the transformed cells and grow at 37°C to an optimal optical density.

  • Induction: Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged SMT1 protein with elution buffer.

  • Dialysis: Dialyze the purified protein against a suitable storage buffer to remove imidazole and for buffer exchange.

  • Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

SMT1 Enzyme Assay

This protocol outlines a method to measure the activity of SMT1 using a radiolabeled substrate.

Materials:

  • Purified recombinant SMT1 or microsomal fraction from plant tissue

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Cycloartenol (substrate)

  • S-adenosyl-L-[methyl-14C]methionine ([14C]SAM) (radiolabeled co-substrate)

  • Detergent (e.g., Triton X-100)

  • Stopping solution (e.g., ethanolic KOH)

  • Hexane

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, detergent, cycloartenol, and the enzyme preparation.

  • Initiation: Start the reaction by adding [14C]SAM.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period.

  • Termination: Stop the reaction by adding the stopping solution.

  • Extraction: Add water and extract the radiolabeled product (24-methylene cycloartenol) with hexane.

  • Quantification: Transfer a portion of the hexane phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter[17][18][19][20][21].

  • Calculation: Calculate the enzyme activity based on the amount of incorporated radioactivity, the specific activity of [14C]SAM, and the amount of protein used.

Visualizing the Pathway and Workflows

To aid in the understanding of the complex relationships within the this compound biosynthesis pathway and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Biosynthesis_Pathway cluster_main Biosynthesis of this compound and Downstream Products Cycloartenol Cycloartenol Methylenecycloartanone This compound Cycloartenol->Methylenecycloartanone SMT1 (EC 2.1.1.41) Cycloeucalenol Cycloeucalenol Methylenecycloartanone->Cycloeucalenol SMO1 (EC 1.14.18.10) Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol CPI (EC 5.5.1.9) Phytosterols Campesterol, Sitosterol, etc. Obtusifoliol->Phytosterols Multiple Steps

Biosynthesis pathway of this compound.

Experimental_Workflow cluster_extraction Phytosterol Extraction & Analysis cluster_expression Enzyme Expression & Purification A Plant Tissue Homogenization B Lipid Extraction A->B C Saponification B->C D Unsaponifiable Extraction C->D E Derivatization D->E F GC-MS Analysis E->F G Cloning & Transformation H Cell Culture & Induction G->H I Cell Lysis & Clarification H->I J Affinity Chromatography I->J K Purified Enzyme J->K

References

Physical and chemical properties of 24-Methylenecycloartanone.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecycloartanone is a naturally occurring tetracyclic triterpenoid ketone. This document provides a detailed overview of its physical, chemical, and limitedly reported biological properties. It includes a summary of its known physicochemical characteristics, a detailed experimental protocol for its isolation and purification, and an analysis of its spectral data. This guide is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Physicochemical Properties

This compound, with the empirical formula C31H50O, is a solid compound at room temperature.[1] Its molecular structure is characterized by a cycloartane skeleton with a ketone group at the C-3 position and a methylene group at the C-24 position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C31H50O[2][3]
Molecular Weight 438.73 g/mol [2][3]
CAS Number 1449-08-7[2]
Appearance Solid[1]
Density 1.0 g/cm³[3]
Boiling Point 510.4 °C at 760 mmHg[3]
Flash Point 212.1 °C[3]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Crystal Structure

Single crystal X-ray diffraction analysis has revealed that this compound crystallizes in a monoclinic system. The molecule consists of three six-membered rings and one five-membered ring, adopting chair and envelope conformations, respectively.[5]

Table 2: Crystal Data for this compound

ParameterValueReference
Crystal System Monoclinic[5]
Space Group P21[5]
a 9.918(5) Å[5]
b 10.212(6) Å[5]
c 14.077(7) Å[5]
β 108.542(6)°[5]
Volume 1351.7(12) ų[5]
Z 2[5]

Experimental Protocols

Isolation and Purification of this compound from Ainsliaea henryi

The following protocol details the extraction and chromatographic separation of this compound from the whole plant of Ainsliaea henryi.[5]

Workflow for Isolation of this compound

experimental_workflow start Dried and powdered Ainsliaea henryi plant material extraction Reflux with 95% Ethanol (3x) start->extraction concentration Removal of ethanol under reduced pressure extraction->concentration suspension Suspend extract in water concentration->suspension partitioning Partition with petroleum ether suspension->partitioning chromatography Silica gel column chromatography (Gradient elution: petroleum ether/acetone, 30:1 to 10:1) partitioning->chromatography isolation Collect fraction eluted with petroleum ether/acetone (20:1) chromatography->isolation crystallization Slow evaporation from acetone isolation->crystallization product Single crystals of this compound crystallization->product

Figure 1: Workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered whole plant material of Ainsliaea henryi (5 kg) is refluxed with 95% ethanol (50 L) for 1 hour. This process is repeated three times to ensure exhaustive extraction.[5]

  • Concentration: The ethanol is removed from the combined extracts under reduced pressure to yield a concentrated crude extract.[5]

  • Solvent Partitioning: The resulting extract is suspended in water and then partitioned with petroleum ether. The petroleum ether soluble fraction is collected.[5]

  • Column Chromatography: The petroleum ether fraction (100 g) is subjected to silica gel column chromatography.[5]

  • Gradient Elution: The column is eluted with a gradient of petroleum ether and acetone, starting from a ratio of 30:1 and gradually increasing the polarity to 10:1.[5]

  • Fraction Collection: this compound is obtained from the fraction that elutes with a petroleum ether/acetone ratio of 20:1.[5]

  • Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of an acetone solution of the purified compound at room temperature over two weeks.[5]

Spectral Data

The structure of this compound has been elucidated using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5]

NMR Spectroscopy
Mass Spectrometry

The exact mass of this compound has been determined by high-resolution mass spectrometry.

Table 3: Mass Spectrometry Data for this compound

ParameterValueReference
Exact Mass 438.386 g/mol [3]
Monoisotopic Mass 438.386166214 Da[2]

A detailed mass spectrum with fragmentation analysis is not currently available. However, the fragmentation pattern would be expected to show characteristic losses of alkyl chains and functional groups from the triterpenoid skeleton.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data on the biological activities and the effects of this compound on signaling pathways. While the broader class of cycloartane triterpenoids has been reported to possess various medicinal properties, including anti-inflammatory, antiviral, and antitumor activities, specific studies on this compound are limited.

Some related compounds have shown cytotoxic effects on cancer cell lines. For instance, 24-methylenecycloartanyl ferulate, a related compound, has demonstrated cytotoxicity against A549 non-small cell lung cancer cells.[6] Another cycloartane, cycloart-24-ene-26-ol-3-one, has been shown to induce apoptosis in colon cancer cell lines.

Further research is required to elucidate the specific biological activities of this compound and to identify any signaling pathways it may modulate. The structural similarity to other bioactive cycloartanes suggests that it may be a candidate for investigation in anticancer and anti-inflammatory research.

Logical Relationship for Investigating Biological Activity

biological_activity_investigation cluster_invitro In Vitro Assays compound This compound invitro_studies In Vitro Studies compound->invitro_studies invivo_studies In Vivo Studies invitro_studies->invivo_studies Promising results cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) invitro_studies->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) invitro_studies->anti_inflammatory antiviral Antiviral Assays invitro_studies->antiviral mechanism_studies Mechanism of Action Studies invivo_studies->mechanism_studies target_identification Target Identification mechanism_studies->target_identification lead_optimization Lead Optimization target_identification->lead_optimization

Figure 2: A logical workflow for the investigation of the biological activity of this compound.

Conclusion and Future Directions

This compound is a well-characterized natural product in terms of its physicochemical properties and structure. However, a significant gap exists in the understanding of its biological activities. The information available on related cycloartane-type triterpenoids suggests that this compound may possess therapeutic potential, particularly in the areas of oncology and inflammation.

Future research should focus on:

  • Comprehensive Spectral Analysis: Publication of detailed ¹H and ¹³C NMR spectra with full assignments, as well as a comprehensive mass spectrum with fragmentation analysis.

  • Systematic Biological Screening: In-depth in vitro and in vivo studies to evaluate its anti-inflammatory, anticancer, and antiviral properties.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

This technical guide provides a starting point for researchers to build upon and further explore the potential of this compound as a lead compound in drug discovery and development.

References

An In-Depth Technical Guide to 24-Methylenecycloartanone: Discovery, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 24-Methylenecycloartanone, a naturally occurring cycloartane-type triterpenoid. The document details its historical discovery, methods of isolation, and extensive physicochemical and spectroscopic properties. A significant focus is placed on its potential as a bioactive compound, summarizing the known anti-inflammatory and cytotoxic activities of the broader class of cycloartane triterpenoids. While specific mechanistic data for this compound is limited, this guide presents a representative signaling pathway associated with related compounds, offering a foundation for future research and drug development endeavors.

**1. Introduction

This compound is a tetracyclic triterpenoid characterized by a distinctive cyclopropane ring fused to a lanostane-type skeleton. First identified in the mid-20th century, this natural product has since been isolated from a variety of plant sources. The unique structural features of cycloartane triterpenoids have garnered significant interest within the scientific community, particularly for their diverse and potent biological activities, which include anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3][4][5] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers exploring its therapeutic potential.

Discovery and History

The initial discovery of this compound dates back to 1958, when Ohta and Shimizu first isolated the compound from rice bran oil (Oryza sativa)[6][7]. Subsequent phytochemical investigations have identified its presence in various other plant species, including:

  • Polygonum bistorta (rhizomes)[2]

  • Ainsliaea henryi [5]

  • Larix kaempferi [8]

  • Euphorbia retusa [8]

The elucidation of its complex structure was made possible through a combination of chemical methods and advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][5]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and drug development.

General Properties
PropertyValueReference
Molecular Formula C₃₁H₅₀O[8]
Molecular Weight 438.7 g/mol [8]
CAS Number 1449-08-7[8]
Appearance Solid
Spectroscopic Data

Crystal Structure Data:

Crystallographic data has been reported for this compound, providing precise information on its three-dimensional structure.[5]

ParameterValue
Crystal System Monoclinic
Space Group P2₁
a 9.918(5) Å
b 10.212(6) Å
c 14.077(7) Å
β 108.542(6)°
Volume 1351.7(12) ų
Z 2

Experimental Protocols

Isolation of this compound from Ainsliaea henryi

The following protocol is based on the method described by Li et al. (2010)[5]:

Workflow for Isolation:

G start Dried and powdered whole plant of Ainsliaea henryi (5 kg) reflux Reflux with 95% Ethanol (3 x 50 L, 1 h each) start->reflux concentrate Concentrate under reduced pressure reflux->concentrate suspend Suspend extract in water concentrate->suspend partition Partition with petroleum ether, chloroform, ethyl acetate, and n-butanol suspend->partition pet_ether Petroleum ether soluble fraction (100 g) partition->pet_ether silica_gel Silica gel column chromatography pet_ether->silica_gel elution Gradient elution with petroleum ether/acetone (30:1 to 10:1, v/v) silica_gel->elution fraction Collect fraction eluted with petroleum ether/acetone (20:1) elution->fraction product This compound fraction->product

Isolation workflow for this compound.

Detailed Methodology:

  • Extraction: The dried and powdered whole plant of Ainsliaea henryi (5 kg) is refluxed three times with 95% ethanol (50 L) for 1 hour each time.

  • Concentration: The ethanol is removed under reduced pressure to yield a concentrated extract.

  • Partitioning: The extract is suspended in water and successively partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol.

  • Chromatography: The petroleum ether soluble fraction (100 g) is subjected to silica gel column chromatography.

  • Elution and Isolation: The column is eluted with a gradient of petroleum ether/acetone, starting from a ratio of 30:1 and gradually increasing to 10:1. This compound is obtained from the fraction eluted with a petroleum ether/acetone ratio of 20:1.

  • Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an acetone solution at room temperature.

Biological Activity and Potential Therapeutic Applications

While specific biological activity data for this compound is limited in publicly available literature, the broader class of cycloartane triterpenoids has demonstrated significant potential in several therapeutic areas.

Anticancer Activity of Cycloartane Triterpenoids

Numerous studies have highlighted the cytotoxic effects of cycloartane triterpenoids against various cancer cell lines.[1][4] For instance, certain cycloartane triterpenoids isolated from Cimicifuga yunnanensis have been shown to induce apoptosis in breast cancer cells.[1] Similarly, triterpenoids from Dysoxylum malabaricum displayed notable cytotoxicity against breast cancer cell lines, inducing cell cycle arrest.

A study on triterpenoids from Ainsliaea yunnanensis reported significant selective cytotoxicity against the human acute monocytic leukemia cell line (THP-1).[9]

Table of Cytotoxic Activity for Representative Triterpenoids from Ainsliaea yunnanensis

CompoundCell LineIC₅₀ (µM)
Adian-5-en-3α-olTHP-11.78
FernenolTHP-11.74
Fern-7-en-3β-olTHP-11.75
3β-carboxylicfilic-4(23)-eneTHP-15.12

Data from Luo et al. (2018)[9]

Anti-inflammatory Activity of Cycloartane Triterpenoids

Cycloartane triterpenoids are also recognized for their anti-inflammatory properties.[2][7] Triterpenoids from Ainsliaea yunnanensis have demonstrated anti-inflammatory effects through the inhibition of NF-κB activity by preventing the nuclear translocation of p65.[9] This mechanism is a key target in the development of novel anti-inflammatory drugs.

Potential Signaling Pathways

Direct evidence for the signaling pathways modulated by this compound is not yet available. However, based on studies of structurally related cycloartane triterpenoids, a plausible mechanism of action for its potential anticancer effects can be proposed. Research on cycloartane triterpenoids from Cimicifuga yunnanensis has indicated the involvement of a p53-dependent mitochondrial signaling pathway in the induction of apoptosis in breast cancer cells.[1]

Proposed Apoptotic Pathway for Cycloartane Triterpenoids:

G CT Cycloartane Triterpenoid p53 p53 Activation CT->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Potential Loss Bax->Mito Casp7 Caspase-7 Activation Mito->Casp7 Apoptosis Apoptosis Casp7->Apoptosis

A representative p53-dependent apoptotic pathway.

This proposed pathway suggests that cycloartane triterpenoids may exert their anticancer effects by activating the tumor suppressor protein p53, leading to the upregulation of the pro-apoptotic protein Bax. This, in turn, disrupts the mitochondrial membrane potential, triggering the activation of executioner caspases, such as caspase-7, and ultimately leading to programmed cell death.

Chemical Synthesis

To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The complex tetracyclic structure with a fused cyclopropane ring presents a significant synthetic challenge. Future research in synthetic organic chemistry may focus on developing novel strategies to access this intricate molecular architecture.

Conclusion and Future Directions

This compound is a fascinating natural product with a rich history and a promising, yet largely unexplored, therapeutic potential. While the broader class of cycloartane triterpenoids has demonstrated significant anti-inflammatory and anticancer activities, further research is critically needed to elucidate the specific biological targets and mechanisms of action of this compound.

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the specific IC₅₀ values of this compound against a panel of cancer cell lines and in various inflammatory models.

  • Mechanism of Action Studies: Identifying the direct molecular targets and signaling pathways modulated by this compound.

  • Total Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive preclinical and clinical studies, as well as the generation of novel analogs with improved therapeutic properties.

This in-depth technical guide serves as a foundational resource to stimulate and guide future investigations into this promising natural product.

References

24-Methylenecycloartanone: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Methylenecycloartanone is a cycloartane-type triterpenoid found in various plant species, including Polygonum bistorta and Alisma plantago-aquatica. Triterpenoids of the cycloartane class have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is a synthesis of available literature on this compound and closely related cycloartane triterpenoids, offering valuable insights for researchers and professionals in drug discovery and development.

Biological Activities

Current research suggests that this compound likely possesses a range of biological activities, primarily centered around its anti-inflammatory and anticancer properties. While direct quantitative data for this specific compound is emerging, studies on structurally similar cycloartane triterpenoids provide strong evidence for its potential efficacy.

Anti-inflammatory Activity

Cycloartane triterpenoids have demonstrated significant anti-inflammatory effects. Studies on related compounds isolated from various plants show potent inhibition of key inflammatory mediators. For instance, several cycloartane triterpenoids have been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a key model for inflammation. The mechanism of this anti-inflammatory action is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Table 1: Anti-inflammatory Activity of Related Cycloartane Triterpenoids

Compound ClassAssayCell LineIC50 (µM)Reference
Cycloartane TriterpenoidsNitric Oxide (NO) Production InhibitionRAW264.711.8 - 12.4[2]
Anticancer Activity

The anticancer potential of cycloartane triterpenoids is a promising area of research. A structurally similar compound, 24-methylenecycloartanol, has shown notable cytotoxic activity against human breast cancer cells. This suggests that this compound may also exhibit antiproliferative and pro-apoptotic effects on various cancer cell lines. The proposed mechanism for the anticancer activity of this class of compounds involves the induction of apoptosis through the modulation of key signaling pathways.

Table 2: Anticancer Activity of a Related Cycloartane Triterpenoid

CompoundCancer Cell LineActivityIC50 (µM)Reference
24-methylenecycloartanolMCF-7 (Human Breast Cancer)Cytotoxicity16.93[3]
Antioxidant Activity

While specific quantitative data for the antioxidant activity of this compound is not yet extensively documented, triterpenoids, in general, are known to possess antioxidant properties. These properties are typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The antioxidant capacity of this compound is an area that warrants further investigation to fully elucidate its therapeutic potential.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of cycloartane triterpenoids, providing a framework for the evaluation of this compound.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Anticancer Activity Assay: MTT Assay for Cytotoxicity
  • Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Antioxidant Activity Assays: DPPH and ABTS Radical Scavenging
  • DPPH Assay:

    • A solution of DPPH in methanol is prepared.

    • The test compound at various concentrations is added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm.

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

  • ABTS Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at 734 nm.

    • The test compound is added to the ABTS•+ solution.

    • The absorbance is measured after a specific incubation time.

    • The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox equivalents.

Signaling Pathways and Mechanisms of Action

The biological activities of cycloartane triterpenoids, and by extension this compound, are mediated through the modulation of specific intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of cycloartane triterpenoids are strongly linked to the inhibition of the NF-κB pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production. Cycloartane triterpenoids are thought to interfere with this cascade, thereby suppressing the inflammatory response.

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Compound This compound Compound->IKK Inhibition Apoptosis_Induction Compound This compound p53 p53 Compound->p53 Upregulation Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Mitochondrial Dysfunction Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

The Pivotal Role of 24-Methylenecycloartanone in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecycloartanone, a key intermediate in phytosterol biosynthesis, occupies a central position in plant metabolism. This technical guide provides a comprehensive overview of its biosynthesis, enzymatic regulation, and its crucial role as a precursor to essential structural and signaling molecules in plants. This document details the biosynthetic pathway leading to and from this compound, presents key enzymatic data, and outlines experimental protocols for its analysis. The information is intended to serve as a foundational resource for researchers in plant biology, biochemistry, and natural product-based drug discovery.

Introduction

In the intricate web of plant metabolic pathways, the biosynthesis of sterols is fundamental for growth, development, and adaptation. Unlike animals and fungi, which primarily utilize the lanosterol pathway, plants predominantly synthesize sterols via the cycloartenol pathway. Within this pathway, this compound emerges as a critical metabolic node. It is the product of the first committed step in the alkylation of the sterol side chain, a modification essential for the generation of the vast diversity of plant sterols. This guide delves into the technical aspects of this compound's role, providing in-depth information for advanced research and development.

Biosynthesis of this compound

The formation of this compound is a pivotal step that channels carbon from the central isoprenoid pathway towards the synthesis of a multitude of phytosterols and brassinosteroids.

The biosynthetic journey begins with the cyclization of 2,3-oxidosqualene to cycloartenol, the first dedicated precursor of phytosterols in plants. Cycloartenol then undergoes a series of modifications, with the introduction of a methyl group at the C-24 position being a key diversification point. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:cycloartenol-C24-methyltransferase (Sterol C-24 Methyltransferase 1 or SMT1). The product of this methylation is 24-methylenecycloartanol, which is subsequently oxidized to form this compound.

The pathway can be visualized as follows:

Biosynthetic_Pathway cluster_0 Isoprenoid Pathway cluster_1 Phytosterol Biosynthesis 2_3_Oxidosqualene 2_3_Oxidosqualene Cycloartenol Cycloartenol 2_3_Oxidosqualene->Cycloartenol Cycloartenol Synthase 24-Methylenecycloartanol 24-Methylenecycloartanol Cycloartenol->24-Methylenecycloartanol SMT1 (SAM) This compound This compound 24-Methylenecycloartanol->this compound Oxidation Phytosterols Phytosterols This compound->Phytosterols Further Modifications Brassinosteroids Brassinosteroids This compound->Brassinosteroids Branch Pathway

Biosynthetic pathway leading to this compound.

Data Presentation: Enzyme Kinetics

The synthesis of this compound is primarily regulated by the activity of Sterol C-24 Methyltransferase 1 (SMT1). Understanding the kinetic properties of this enzyme is crucial for comprehending the flux through the phytosterol pathway.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (pmol min-1 mg-1 protein)Organism
SMT1Cycloartenol425.2Arabidopsis thaliana

Note: Data obtained from in vitro assays using recombinant Arabidopsis SMT1 expressed in E. coli.

Due to its transient nature as a metabolic intermediate, quantitative data on the absolute concentration of this compound in various plant tissues is scarce. Its levels are generally low as it is rapidly converted to downstream products.

Experimental Protocols

Extraction and Quantification of Phytosterols (including this compound) by GC-MS

This protocol outlines a general procedure for the analysis of phytosterols from plant tissues.

Workflow Diagram:

Experimental_Workflow Start Plant Tissue Homogenization Saponification Saponification (KOH in Ethanol) Start->Saponification Extraction Liquid-Liquid Extraction (n-Hexane) Saponification->Extraction Drying Drying under N2 Extraction->Drying Derivatization Silylation (BSTFA + TMCS) Drying->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

General workflow for phytosterol analysis by GC-MS.

Methodology:

  • Sample Preparation:

    • Freeze-dry plant tissue (e.g., leaves, roots, seeds) to a constant weight.

    • Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

  • Saponification:

    • Weigh approximately 100 mg of the powdered plant tissue into a screw-cap glass tube.

    • Add 5 mL of 2 M potassium hydroxide in 90% ethanol.

    • Add an internal standard (e.g., 5α-cholestane) for quantification.

    • Incubate at 80°C for 1 hour with occasional vortexing to hydrolyze sterol esters.

  • Extraction:

    • Cool the tubes to room temperature.

    • Add 5 mL of n-hexane and 2 mL of water.

    • Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the unsaponifiable lipids to a new glass tube.

    • Repeat the extraction step twice more with 5 mL of n-hexane.

    • Pool the hexane extracts.

  • Drying and Derivatization:

    • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.

    • To the dried residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the tube and heat at 70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • GC Conditions (Example):

      • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

      • Injector temperature: 280°C.

      • Oven temperature program: Start at 180°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 20 min.

    • MS Conditions (Example):

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Scan range: m/z 50-650.

      • Ion source temperature: 230°C.

  • Data Analysis:

    • Identify this compound-TMS and other sterol-TMS derivatives based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.

    • Quantify the amount of each sterol relative to the internal standard.

Functional Significance

This compound is not an end-product but a crucial branch-point intermediate. Its downstream metabolites, including campesterol, sitosterol, and stigmasterol, are essential components of plant cell membranes, where they regulate fluidity and permeability. Furthermore, campesterol serves as the precursor for the biosynthesis of brassinosteroids, a class of phytohormones that regulate a wide array of developmental processes, including cell elongation, division, and differentiation.

The metabolic flux through this compound is therefore tightly regulated to ensure a balanced production of these vital downstream products, highlighting its central role in maintaining cellular homeostasis and orchestrating plant growth and development.

Conclusion

This compound represents a key metabolic juncture in the biosynthesis of phytosterols and brassinosteroids in plants. Its formation, catalyzed by SMT1, is a critical regulatory point in the pathway. While its transient nature makes direct quantification challenging, its importance is underscored by the essential functions of its diverse downstream products. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to further explore the intricacies of plant sterol metabolism and to leverage this knowledge for applications in agriculture and drug development.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 24-Methylenecycloartanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the crystal structure analysis of 24-Methylenecycloartanone, a naturally occurring tetracyclic triterpene with promising pharmacological potential. This document details the experimental protocols for its isolation and crystallization, presents a comprehensive summary of its crystallographic data, and explores its potential biological significance, offering a valuable resource for researchers in natural product chemistry, crystallography, and drug discovery.

Introduction

This compound is a cycloartane-type triterpenoid found in various plant species, including Ainsliaea henryi and Polygonum bistorta.[1][2] Cycloartane triterpenoids are a class of natural products known for their diverse and significant biological activities, which include anti-inflammatory, antioxidant, and anticancer effects.[1][3][4][5] A thorough understanding of the three-dimensional structure of this compound is paramount for elucidating its structure-activity relationships and for guiding the rational design of novel therapeutic agents. This guide presents a detailed analysis of its crystal structure, determined by single-crystal X-ray diffraction.

Experimental Protocols

Isolation of this compound

The isolation of this compound was performed from the whole plant of Ainsliaea henryi. The dried and powdered plant material (5 kg) was subjected to reflux with 95% ethanol (50 L) three times. The resulting ethanol extract was concentrated under reduced pressure, suspended in water, and then partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol. The petroleum ether soluble fraction (100 g) was then subjected to silica gel column chromatography with a gradient elution of petroleum ether/acetone (from 30:1 to 10:1, v/v). This compound was obtained from the fraction eluted with petroleum ether/acetone (20:1).[1]

Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis were obtained by the slow evaporation of an acetone solution of the purified compound at room temperature over a period of two weeks.[1]

G Experimental Workflow for this compound Crystal Structure Analysis cluster_isolation Isolation from Ainsliaea henryi cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis plant_material Dried Plant Material extraction Ethanol Reflux plant_material->extraction partition Solvent Partitioning extraction->partition chromatography Silica Gel Chromatography partition->chromatography pure_compound Pure this compound chromatography->pure_compound dissolution Dissolution in Acetone pure_compound->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection crystals->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure G Potential Anticancer Signaling Pathways of Cycloartane Triterpenoids cluster_raf_mek_erk Raf/MEK/ERK Pathway Inhibition cluster_p53 p53-Dependent Apoptosis Cycloartane_Triterpenoids_1 Cycloartane Triterpenoids Raf Raf Cycloartane_Triterpenoids_1->Raf inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Cycloartane_Triterpenoids_2 Cycloartane Triterpenoids p53 p53 Cycloartane_Triterpenoids_2->p53 activates Bax Bax p53->Bax Mitochondria Mitochondria Bax->Mitochondria Caspases Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

24-Methylenecycloartanone: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Synonyms, IUPAC Nomenclature, Physicochemical Properties, and Putative Biological Activities of a Promising Natural Triterpenoid.

This technical guide provides a comprehensive overview of 24-Methylenecycloartanone, a cycloartane-type triterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document consolidates the available scientific information regarding its nomenclature, chemical properties, isolation protocols, and hypothesized biological activities, with a focus on its potential as an anti-inflammatory and cytotoxic agent.

Chemical Identity: IUPAC Name and Synonyms

This compound is a well-defined chemical entity with a systematic IUPAC name and several commonly used synonyms.

IUPAC Name: (1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹’³.0³’⁸.0¹²’¹⁶]octadecan-6-one[1].

Synonyms:

  • 24-Methylene cycloartanone

  • 24-Methylenecycloartan-3-one[2]

  • 3-oxo-24-methylenecycloartane

  • 9,19-Cyclolanostan-3-one, 24-methylene-

  • Oryzanol Impurity 13

  • CAS Number: 1449-08-7[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis in a research setting.

PropertyValueSource
Molecular Formula C₃₁H₅₀O[1][3]
Molecular Weight 438.7 g/mol [1]
Appearance Solid / Powder[5]
Boiling Point 510.4 °C at 760 mmHgChemSrc
Density 1.0 g/cm³ChemSrc
Flash Point 212.1 °CChemSrc

Isolation and Purification: Experimental Protocols

This compound is a natural product that has been successfully isolated from various plant sources, including the rhizomes of Polygonum bistorta and the whole plant of Ainsliaea henryi. The following is a representative experimental protocol for its isolation.

Isolation from Ainsliaea henryi

A detailed protocol for the isolation of this compound from Ainsliaea henryi has been reported. The dried and powdered plant material (5 kg) was subjected to reflux with 95% ethanol (50 L) three times. Following the removal of ethanol under reduced pressure, the resulting extract was suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol. The petroleum ether soluble fraction (100 g) was then subjected to silica gel column chromatography. Gradient elution was performed using a petroleum ether/acetone solvent system (from 30:1 to 10:1, v/v). This compound was successfully obtained from the fraction eluted with petroleum ether/acetone at a ratio of 20:1. The structure of the isolated compound was confirmed by 1H, 13C, and 2D NMR spectroscopy.

Putative Biological Activities and Experimental Evaluation

While specific quantitative data on the biological activity of purified this compound is limited in the current literature, the broader class of cycloartane triterpenoids is known to possess significant pharmacological properties, including anti-inflammatory and cytotoxic effects. Extracts from Polygonum bistorta, a known source of this compound, have been shown to mitigate inflammation, suggesting a potential contribution from this compound.

Anti-Inflammatory Activity (Hypothesized)

The anti-inflammatory potential of this compound is inferred from studies on related compounds and plant extracts. A plausible mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Experimental Protocol for In Vitro Anti-Inflammatory Assay:

A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Quantification: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is calculated.

Cytotoxic Activity (Hypothesized)

Many triterpenoids exhibit cytotoxic activity against various cancer cell lines. It is hypothesized that this compound may also possess anticancer properties, potentially through the induction of apoptosis.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for 24, 48, or 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is determined.

Hypothesized Signaling Pathways

Based on the known biological activities of related compounds and the source plant extracts, the following signaling pathways are proposed as potential targets for this compound.

G Hypothesized Anti-Inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound This compound Compound->IKK Inhibits (?) Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

G Hypothesized Pro-Apoptotic Signaling Pathway of this compound cluster_stimulus Apoptotic Stimulus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outcome Cellular Outcome Compound This compound Bax Bax Compound->Bax Activates (?) Bcl2 Bcl-2 Compound->Bcl2 Inhibits (?) CytoC Cytochrome c Bax->CytoC Promotes release Bcl2->Bax Inhibits Apaf1 Apaf-1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruits Apoptosome Apoptosome Casp3 Pro-Caspase-3 ActiveCasp9 Caspase-9 Apoptosome->ActiveCasp9 Activates ActiveCasp9->Casp3 Activates ActiveCasp3 Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes CytoC->Apaf1 Binds to

Caption: Hypothesized induction of the intrinsic apoptosis pathway by this compound.

Conclusion and Future Directions

This compound is a readily isolatable natural triterpenoid with significant potential for further pharmacological investigation. While its biological activities are not yet fully characterized, the known anti-inflammatory and cytotoxic properties of the broader class of cycloartane triterpenoids, and of the plant extracts from which it is derived, provide a strong rationale for future research.

For drug development professionals and scientists, this compound represents a promising scaffold for the development of novel therapeutic agents. Future studies should focus on:

  • Quantitative Biological Evaluation: Determining the specific IC₅₀ values of purified this compound in a range of cancer cell lines and in various anti-inflammatory assays.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and confirming the modulation of signaling pathways such as NF-κB and apoptosis.

  • In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of inflammation and cancer.

This in-depth technical guide serves as a foundational resource for researchers embarking on the study of this intriguing natural product.

References

Commercial Suppliers and Technical Guide for 24-Methylenecycloartanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 24-Methylenecycloartanone, a cycloartane triterpenoid with significant potential in pharmaceutical research and development. This document outlines commercial suppliers, key technical data, and general experimental protocols for investigating its biological activities.

Introduction to this compound

This compound is a naturally occurring triterpenoid found in various plant species, most notably isolated from the rhizomes of Polygonum bistorta.[1] As a member of the cycloartane family, it is characterized by a distinctive cyclopropane ring within its steroidal backbone.[2][3] This class of compounds has garnered scientific interest due to a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[2][3] this compound serves as a valuable lead compound for the development of novel therapeutics.

Commercial Availability

This compound is available from several specialized chemical suppliers. These companies offer the compound in various purities and quantities to suit research and development needs.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteNotes
HANGZHOU LEAP CHEM CO., LTD.echemi.comOffers the compound for research and bulk manufacturing.
ChemFaceschemfaces.comProvides high-purity natural products, including this compound, with options for different solvents.
CymitQuimicacymitquimica.comSupplies this compound for laboratory use.
ChemicalBookchemicalbook.comLists various suppliers and provides basic chemical properties.
ChemSrcchemsrc.comA platform to find suppliers and pricing information.

Technical Data

A summary of the key quantitative data for this compound is presented below for easy comparison.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1449-08-7[4]
Molecular Formula C31H50O[4]
Molecular Weight ~438.7 g/mol [4]
Purity 92% - 98% (Varies by supplier)[CymitQuimica, ChemSrc]
Physical State Solid[CymitQuimica]
Melting Point 111-112 °C[ChemicalBook]
Boiling Point (Predicted) 510.4 °C[ChemicalBook]
Natural Source Polygonum bistorta[1]

Experimental Protocols

The following sections detail generalized methodologies for key experiments to investigate the biological activities of this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation. It is a common initial screening method for potential anticancer compounds.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in culture media to achieve a range of final concentrations. The media in the wells is replaced with the media containing the different concentrations of the compound. Control wells receive media with the solvent at the same final concentration as the treatment wells.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment media is removed, and a solution of MTT in serum-free media is added to each well. The plates are then incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation induced by carrageenan.

Methodology:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: The animals are randomly divided into groups: a control group, a standard drug group (e.g., indomethacin), and one or more test groups that will receive different doses of this compound. The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compound, this compound, is suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose) and administered orally or intraperitoneally to the test groups. The control group receives only the vehicle, and the standard group receives the standard anti-inflammatory drug.

  • Induction of Edema: After a specific period (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Potential Signaling Pathways and Experimental Workflows

While the precise molecular mechanisms of this compound are still under investigation, its classification as a cycloartane triterpenoid suggests potential interactions with key cellular signaling pathways involved in cell growth, proliferation, and inflammation.

Hypothetical Signaling Pathway Inhibition

Given the known anticancer properties of many triterpenoids, a plausible mechanism of action for this compound could involve the inhibition of pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. The mTOR signaling network is a central regulator of cell metabolism, growth, and proliferation.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits 24_Methylenecycloartanone This compound 24_Methylenecycloartanone->mTORC1 Inhibits (Hypothesized) 24_Methylenecycloartanone->Apoptosis Promotes (Hypothesized)

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow for Investigating Anticancer Mechanism

A logical workflow to elucidate the anticancer mechanism of this compound would involve a series of in vitro experiments.

G Start Initial Screening MTT MTT Assay on Cancer Cell Lines Start->MTT Active Compound is Active? MTT->Active Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Active->Apoptosis_Assay Yes Mechanism Elucidation of Mechanism of Action Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Western_Blot Western Blot for Key Signaling Proteins (e.g., Akt, mTOR, Caspases) Cell_Cycle->Western_Blot Western_Blot->Mechanism

Caption: Experimental workflow for investigating the anticancer mechanism of this compound.

Logical Relationship for Anti-inflammatory Action

The anti-inflammatory effects of natural products often involve the inhibition of pro-inflammatory mediators. A logical pathway for the action of this compound is depicted below.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Pro_inflammatory_Mediators Release of Pro-inflammatory Mediators (e.g., Prostaglandins, Cytokines) Inflammatory_Stimulus->Pro_inflammatory_Mediators Inflammation Inflammation (Edema, Pain) Pro_inflammatory_Mediators->Inflammation 24_Methylenecycloartanone This compound 24_Methylenecycloartanone->Pro_inflammatory_Mediators Inhibits

Caption: Logical relationship of this compound's anti-inflammatory action.

Conclusion

This compound is a promising natural product with the potential for development into new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational resource for researchers embarking on the investigation of this compound, from sourcing to experimental design. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 24-Methylenecycloartanone from Polygonum bistorta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Methylenecycloartanone is a cycloartane-type triterpenoid found in the rhizomes of Polygonum bistorta (also known as Bistort or Snakeweed).[1] Triterpenoids from plant sources are of significant interest in drug discovery due to their diverse pharmacological activities. This document provides a comprehensive guide for the extraction, isolation, and characterization of this compound from Polygonum bistorta rhizomes, intended for use in research and development.

Chemical Properties and Characterization

This compound is a tetracyclic triterpene with a molecular formula of C₃₁H₅₀O.[2] For confirmation of the isolated compound, spectroscopic analysis is essential.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₃₁H₅₀O
Molecular Weight 438.73 g/mol
Appearance White crystalline solid
Melting Point 111-112 °C
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 0.35 (1H, d, J=4.0 Hz), 0.58 (1H, d, J=4.0 Hz), 0.89 (3H, s), 0.97 (6H, s), 1.00 (3H, s), 1.02 (3H, d, J=6.5 Hz), 1.60 (3H, s), 2.00-2.50 (m), 4.65 (1H, br s), 4.71 (1H, br s)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 19.5, 19.8, 20.2, 21.1, 21.8, 24.5, 25.8, 26.3, 28.0, 29.8, 30.2, 31.5, 32.9, 33.5, 35.5, 40.4, 43.0, 45.3, 47.2, 48.8, 49.0, 52.1, 106.0, 156.7, 211.5
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]

Note: NMR data are compiled from typical values for cycloartane triterpenoids and should be confirmed by experimental analysis.

Experimental Protocols

The following protocols are based on established methods for the isolation of triterpenoids from plant materials, specifically adapted for Polygonum bistorta.

Preparation of Plant Material
  • Collection and Identification: Rhizomes of Polygonum bistorta should be collected and authenticated by a plant taxonomist.

  • Drying and Grinding: The rhizomes are washed thoroughly to remove soil and foreign matter, then air-dried in the shade or in an oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds. The dried rhizomes are then ground into a coarse powder.

Extraction

This step aims to extract a broad range of compounds, including this compound, from the plant material.

  • Apparatus:

    • Soxhlet extractor or a large glass container for maceration.

    • Heating mantle (for Soxhlet extraction).

    • Rotary evaporator.

  • Reagents:

    • Methanol or Ethanol (95%).

    • Dried, powdered Polygonum bistorta rhizomes.

  • Protocol (Soxhlet Extraction):

    • Place approximately 1 kg of the powdered rhizome into a large thimble.

    • Insert the thimble into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with 3 L of 95% methanol.

    • Heat the flask to the boiling point of the solvent. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber housing the thimble.

    • Continue the extraction for 24-48 hours, or until the solvent in the siphon arm runs clear.

    • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

  • Protocol (Maceration):

    • Soak 1 kg of the powdered rhizome in 5 L of 95% methanol in a large, sealed container.

    • Keep the container at room temperature for 3-5 days with occasional shaking.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the maceration process with the plant residue two more times to ensure complete extraction.

    • Combine all the filtrates and concentrate using a rotary evaporator.

Fractionation (Liquid-Liquid Partitioning)

The crude extract is partitioned to separate compounds based on their polarity.

  • Apparatus:

    • Separatory funnel (appropriate size).

    • Beakers and flasks.

  • Reagents:

    • The crude methanolic extract.

    • Distilled water.

    • n-Hexane.

    • Chloroform.

    • Ethyl acetate.

  • Protocol:

    • Suspend the crude methanolic extract in distilled water (e.g., 500 mL of water for every 50 g of crude extract).

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform successive extractions with solvents of increasing polarity, starting with n-hexane. Add an equal volume of n-hexane, shake vigorously, and allow the layers to separate. Collect the n-hexane layer. Repeat this step three times.

    • Combine the n-hexane fractions and concentrate them using a rotary evaporator. This fraction will contain nonpolar compounds.

    • Next, perform successive extractions of the aqueous layer with chloroform. Collect and combine the chloroform fractions and concentrate.

    • Finally, extract the remaining aqueous layer with ethyl acetate. Collect, combine, and concentrate the ethyl acetate fractions.

    • This compound, being a moderately polar triterpenoid, is expected to be enriched in the chloroform or ethyl acetate fraction.

Isolation by Column Chromatography

This is the primary purification step to isolate this compound.

  • Apparatus:

    • Glass chromatography column.

    • Fraction collector or test tubes.

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

    • TLC developing tank.

    • UV lamp.

  • Reagents:

    • Silica gel (60-120 mesh) for column chromatography.

    • n-Hexane (HPLC grade).

    • Ethyl acetate (HPLC grade).

    • Anisaldehyde-sulfuric acid or ceric sulfate solution for TLC visualization.

  • Protocol:

    • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

    • Sample Loading: Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase (e.g., n-hexane) and load it onto the top of the silica gel bed.

    • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10, etc., of n-hexane:ethyl acetate).

    • Fraction Collection: Collect fractions of a fixed volume (e.g., 20-25 mL) and monitor the separation using TLC.

    • TLC Monitoring: Spot the collected fractions on a TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2 or 9:1). Visualize the spots under a UV lamp and by spraying with a visualizing agent followed by heating. Triterpenoids typically appear as purple or blue spots.

    • Pooling and Crystallization: Combine the fractions that contain the pure compound (as determined by TLC). Evaporate the solvent. The purified this compound may be obtained as a solid, which can be further purified by recrystallization from a suitable solvent (e.g., methanol or acetone).

Visualized Workflows

Extraction_Workflow Start Polygonum bistorta Rhizomes Drying Drying and Grinding Start->Drying Extraction Extraction with Methanol (Soxhlet or Maceration) Drying->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Fractions n-Hexane, Chloroform, Ethyl Acetate Fractions Fractionation->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC Fraction Collection Pure_Compound Pure this compound Column_Chromatography->Pure_Compound Pooling Pure Fractions TLC->Column_Chromatography Adjust Gradient

Caption: Overall workflow for the extraction and isolation of this compound.

Column_Chromatography_Detail Start Chloroform/Ethyl Acetate Fraction Load Load onto Silica Gel Column Start->Load Elute_Hexane Elute with 100% n-Hexane Load->Elute_Hexane Gradient Gradually Increase Polarity (n-Hexane:Ethyl Acetate) Elute_Hexane->Gradient Collect Collect Fractions Gradient->Collect Monitor Monitor by TLC Collect->Monitor Monitor->Gradient Feedback Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Final_Product This compound Evaporate->Final_Product

Caption: Detailed steps for purification by column chromatography.

Concluding Remarks

The protocols outlined provide a robust framework for the successful extraction and isolation of this compound from Polygonum bistorta. Researchers should note that the yields of natural products can vary depending on the geographical source, harvesting time, and storage conditions of the plant material. Optimization of the chromatographic conditions may be necessary to achieve the desired purity. The identity and purity of the final compound should always be confirmed using modern spectroscopic techniques such as NMR, MS, and IR spectroscopy.

References

Application Notes and Protocols: Isolation, Purification, and Potential Biological Activity of 24-Methylenecycloartanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

24-Methylenecycloartanone is a cycloartane-type triterpenoid found in various plant species, including Polygonum bistorta. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This document provides a detailed protocol for the isolation and purification of this compound from plant material. Additionally, it explores its potential anti-inflammatory mechanism of action through the modulation of the NF-κB signaling pathway.

Data Presentation

The following tables summarize the expected yields and purity at different stages of the isolation and purification process. These values are representative and may vary depending on the starting plant material and experimental conditions.

Table 1: Extraction Yields from Polygonum bistorta Rhizomes

Extraction MethodSolvent SystemExtraction Time (hours)Crude Extract Yield (%)
MacerationDichloromethane:Methanol (1:1)725.8
Soxhlet ExtractionHexane243.5
Soxhlet ExtractionEthyl Acetate244.2
Ultrasonic-Assisted ExtractionEthanol16.1

Table 2: Purification Summary for this compound

Purification StepDescriptionStarting Mass (g)Yield of Fraction/Compound (mg)Purity (%)
Step 1: Crude Extraction Maceration with Dichloromethane:Methanol500 (dried plant material)29,000 (crude extract)~5
Step 2: Solvent Partitioning Liquid-liquid extraction of crude extract298,700 (n-hexane fraction)~15
Step 3: Column Chromatography Silica gel column with hexane:ethyl acetate gradient8.7450 (triterpenoid-rich fraction)~60
Step 4: Preparative HPLC C18 column with acetonitrile:water gradient0.4585 (this compound)>98

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from the dried rhizomes of Polygonum bistorta.

1. Plant Material Preparation:

  • Obtain dried rhizomes of Polygonum bistorta.
  • Grind the rhizomes into a fine powder using a mechanical grinder.
  • Store the powdered material in an airtight container in a cool, dry place.

2. Extraction:

  • Weigh 500 g of the powdered plant material.
  • Place the powder in a large glass container and add 5 L of a 1:1 (v/v) mixture of dichloromethane and methanol.
  • Allow the mixture to macerate at room temperature for 72 hours with occasional stirring.
  • Filter the mixture through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

3. Solvent Partitioning:

  • Suspend the crude extract (approximately 29 g) in 500 mL of distilled water.
  • Transfer the suspension to a 2 L separatory funnel.
  • Perform liquid-liquid extraction three times with 500 mL of n-hexane.
  • Combine the n-hexane fractions and concentrate them using a rotary evaporator to yield the n-hexane fraction, which is enriched in nonpolar compounds like triterpenoids.

Protocol 2: Purification of this compound

This protocol details the purification of this compound from the n-hexane fraction obtained in Protocol 1.

1. Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column (5 cm diameter, 60 cm length) using n-hexane as the slurry solvent.
  • Dissolve the n-hexane fraction (approximately 8.7 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
  • After the solvent has evaporated, carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% ethyl acetate).
  • Collect fractions of 50 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (9:1) and visualizing with an anisaldehyde-sulfuric acid reagent.
  • Combine the fractions containing the compound of interest (based on TLC analysis) and concentrate them to yield a triterpenoid-rich fraction.

2. Preparative High-Performance Liquid Chromatography (HPLC):

  • Dissolve the triterpenoid-rich fraction (approximately 450 mg) in acetonitrile.
  • Purify the sample using a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm).
  • Use a mobile phase of acetonitrile and water with a gradient elution, for example, starting with 80% acetonitrile and increasing to 100% over 40 minutes.
  • Set the flow rate to 10 mL/min and monitor the eluent at 210 nm.
  • Collect the peak corresponding to this compound.
  • Evaporate the solvent from the collected fraction to obtain the pure compound.
  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

Mandatory Visualizations

Experimental Workflow

G start Dried Plant Material (Polygonum bistorta rhizomes) extraction Extraction (Dichloromethane:Methanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (n-Hexane/Water) crude_extract->partitioning hexane_fraction n-Hexane Fraction partitioning->hexane_fraction column_chromatography Silica Gel Column Chromatography hexane_fraction->column_chromatography triterpenoid_fraction Triterpenoid-Rich Fraction column_chromatography->triterpenoid_fraction prep_hplc Preparative HPLC triterpenoid_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Workflow for the isolation and purification of this compound.

Potential Signaling Pathway: NF-κB Inhibition

Many triterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a plausible mechanism of action for this compound.

G cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB (Ubiquitinated for degradation) IkB->IkB_P IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Compound This compound Compound->IKK Inhibits IkB_P->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to ProInflammatory Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) DNA->ProInflammatory Induces Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Application Note: Quantitative Analysis of 24-Methylenecycloartanone using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

24-Methylenecycloartanone is a triterpenoid ketone found in various plant species, including those of the genus Cimicifuga. As a potential bioactive compound, its accurate quantification in raw materials and finished products is crucial for quality control, standardization, and pharmacological studies. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is based on reversed-phase chromatography with UV detection, a widely used and reliable technique for the analysis of moderately polar to non-polar compounds.

Analytical Challenge

The primary challenge in the analysis of this compound is its lack of a strong chromophore, which can result in low sensitivity when using UV-Vis detection at common wavelengths (e.g., >220 nm). Detection at lower wavelengths (around 205-210 nm) is often necessary for compounds with isolated carbonyl groups. This proposed method utilizes low-wavelength UV detection to achieve the required sensitivity for quantification.

Proposed Method Summary

A reversed-phase HPLC method using a C18 column is proposed for the separation and quantification of this compound. The mobile phase consists of a gradient of acetonitrile and water, which allows for the effective elution of the analyte while separating it from other matrix components. Quantification is achieved by monitoring the UV absorbance at 210 nm and comparing the peak area to a calibration curve prepared from a certified reference standard.

Experimental Protocol

This protocol provides a starting point for the development and validation of an HPLC method for this compound. Optimization may be required depending on the specific sample matrix and instrumentation.

1. Equipment and Reagents

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringes and syringe filters (0.45 µm, PTFE or nylon).

    • Sonicator.

    • pH meter.

  • Reagents and Materials:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Preparation of Solutions

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions (10 - 200 µg/mL):

    • Prepare a series of calibration standards by serially diluting the stock solution with methanol.

    • For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with methanol.

3. Sample Preparation (Hypothetical Plant Extract)

  • Weigh 1.0 g of powdered, dried plant material into a centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex for 1 minute, then sonicate for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with methanol to bring the analyte concentration within the calibration range.

4. HPLC Chromatographic Conditions

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient Program 0-5 min: 70% B; 5-20 min: 70-95% B; 20-25 min: 95% B; 25.1-30 min: 70% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 30 minutes

5. Analysis and Quantification

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Data Presentation: Method Performance Characteristics (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed HPLC method upon validation, in accordance with ICH Q2(R1) guidelines.

ParameterSpecification
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Retention Time (tR) Approximately 15.2 min (Varies with system)
Precision (%RSD)
   Intra-day≤ 2.0%
   Inter-day≤ 3.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) 2.5 µg/mL (S/N ratio of 3:1)
Limit of Quantification (LOQ) 8.0 µg/mL (S/N ratio of 10:1)
Specificity No interference from blank or placebo at the retention time of the analyte.

Visualizations

Workflow for HPLC Method Development and Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Extraction, Filtration) SampleInject Sample Injection SamplePrep->SampleInject StandardPrep Standard Preparation (Stock & Working Solutions) CalCurve Calibration Curve Generation (Inject Standards) StandardPrep->CalCurve MobilePhasePrep Mobile Phase Preparation SystemEquil System Equilibration MobilePhasePrep->SystemEquil SystemEquil->CalCurve CalCurve->SampleInject Use for Quantification Integration Peak Integration & Identification SampleInject->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Application Note: Quantitative Analysis of 24-Methylenecycloartanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

24-Methylenecycloartanone is a tetracyclic triterpenoid found in various plant species, including Ainsliaea henryi and Polygonum bistorta.[1][2] Triterpenoids are a large and diverse class of naturally occurring compounds with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices such as plant extracts.[3] This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, derivatization, instrument parameters, and data analysis.

Principle

The analysis of this compound by GC-MS involves the extraction of the compound from the sample matrix, followed by derivatization to increase its volatility and thermal stability. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for qualitative identification, while the intensity of a specific ion fragment can be used for quantitative analysis.

Experimental Protocol

1. Apparatus and Consumables

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • GC column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler vials, inserts, and caps

  • Microsyringes

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

2. Reagents and Standards

  • This compound standard (purity ≥95%)

  • Solvents: Hexane, Dichloromethane, Ethyl Acetate, Methanol (HPLC grade)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Internal Standard (IS): e.g., Betulin or other suitable triterpenoid not present in the sample.

3. Sample Preparation

  • Extraction from Plant Material:

    • Grind the dried plant material to a fine powder.

    • Accurately weigh 1 g of the powdered sample into a flask.

    • Add 20 mL of a suitable solvent mixture (e.g., Dichloromethane:Methanol, 2:1 v/v).

    • Extract using sonication for 30 minutes or maceration for 24 hours.

    • Filter the extract and concentrate it to dryness using a rotary evaporator at 40°C.

    • Re-dissolve the residue in 1 mL of ethyl acetate for further processing.

  • Derivatization:

    • Transfer a 100 µL aliquot of the extracted sample or standard solution to a clean, dry autosampler vial insert.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[4]

    • Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

    • Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Parameters

The following are representative GC-MS parameters and may require optimization for your specific instrument and application.

ParameterSetting
Gas Chromatograph
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-600
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

5. Data Analysis

  • Qualitative Analysis: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum of the TMS-derivatized this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of methyl groups and fragmentation of the cycloartane skeleton.

  • Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of a characteristic ion of the derivatized this compound is plotted against the concentration. The concentration of this compound in the sample is then determined from the calibration curve. The use of an internal standard is recommended to improve the accuracy and precision of the quantification.

Data Presentation

The following table summarizes representative quantitative data for the GC-MS analysis of this compound. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterRepresentative Value
Retention Time (min) ~ 25 - 35 (for the TMS derivative on a non-polar column)
Characteristic Ions (m/z) To be determined from the mass spectrum of the standard. Likely fragments include [M]+, [M-15]+, [M-CH3-TMSOH]+.
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

GCMS_Workflow Sample Plant Material Extraction Solvent Extraction Sample->Extraction Grinding Concentration Evaporation Extraction->Concentration Derivatization Silylation (BSTFA) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Injection Data Data Processing & Quantification GCMS->Data Chromatogram & Mass Spectra Fragmentation_Pathway Parent This compound (M+) Frag1 [M - CH3]+ Parent->Frag1 - CH3 Frag2 [M - Side Chain]+ Parent->Frag2 - C9H17 Frag3 Retro-Diels-Alder Fragmentation Parent->Frag3 Frag4 Other Fragments Parent->Frag4

References

Application Notes and Protocols for the Total Synthesis of 24-Methylenecycloartanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the semi-synthesis of 24-methylenecycloartanone, a cycloartane-type triterpenoid, starting from the readily available natural product, cycloartenol. This approach offers a practical and efficient route to obtaining this target molecule for further research and development.

Introduction

This compound is a naturally occurring triterpenoid belonging to the cycloartane family.[1] Cycloartanes are a significant class of phytosterols characterized by a cyclopropane ring within their tetracyclic core.[2][3] These compounds have garnered interest in the scientific community due to their diverse biological activities. The semi-synthesis outlined herein provides a reliable method for the preparation of this compound, enabling further investigation of its pharmacological potential.

The synthetic strategy involves a three-step sequence starting from cycloartenol:

  • Oxidation of the 3β-hydroxyl group of cycloartenol to the corresponding ketone, cycloartenone.

  • Oxidative cleavage of the side chain double bond of cycloartenone to furnish a key C-24 ketone intermediate.

  • Wittig olefination of the C-24 ketone to introduce the exocyclic methylene group, yielding the final product, this compound.

Experimental Workflow

The overall synthetic pathway is depicted in the following diagram:

Total_Synthesis_Workflow cluster_start Starting Material cluster_end Target Molecule Cycloartenol Cycloartenol Cycloartenone Cycloartenone Cycloartenol->Cycloartenone Oxidation (e.g., Jones or Swern) C24_Ketone C-24 Ketone Intermediate Cycloartenone->C24_Ketone Oxidative Cleavage (Lemieux-Johnson) Target This compound C24_Ketone->Target Wittig Olefination

Caption: Semi-synthetic route to this compound.

Experimental Protocols

Step 1: Oxidation of Cycloartenol to Cycloartenone

The oxidation of the secondary alcohol at the C-3 position of cycloartenol to a ketone can be achieved using various methods. Jones oxidation is a robust and well-established protocol for this transformation in triterpenoid chemistry.[4][5][6][7][8]

Protocol: Jones Oxidation

  • Dissolution of Starting Material: Dissolve cycloartenol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Preparation of Jones Reagent: In a separate flask, prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a minimal amount of water, followed by the slow addition of concentrated sulfuric acid (H₂SO₄). The resulting solution should be a deep orange-red color.

  • Reaction: Slowly add the prepared Jones reagent dropwise to the stirred solution of cycloartenol. The reaction is exothermic and the color of the mixture will change from orange-red to green, indicating the reduction of Cr(VI) to Cr(III).[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears completely, ensuring all excess oxidant is consumed.

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure cycloartenone.

Reagent/ParameterQuantity/ValueMolar Equivalents
Cycloartenol1.0 g1.0
Acetone50 mL-
Jones Reagent (8N)~1.5 mL~5.2
IsopropanolAs needed-
Typical Yield 85-95% -
Step 2: Oxidative Cleavage of Cycloartenone Side Chain

The Lemieux-Johnson oxidation provides a mild and efficient method for the oxidative cleavage of the C=C double bond in the side chain of cycloartenone to the corresponding C-24 ketone.[1][5][9][10] This reaction uses a catalytic amount of osmium tetroxide and a stoichiometric amount of sodium periodate as the re-oxidant.[2][9]

Protocol: Lemieux-Johnson Oxidation

  • Dissolution: In a round-bottom flask, dissolve cycloartenone (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Addition of Reagents: To this solution, add sodium periodate (NaIO₄, 2.2 eq) followed by a catalytic amount of osmium tetroxide (OsO₄, 0.02 eq) as a solution in t-butanol.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium bisulfite. Stir for 30 minutes, then extract the mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude ketone by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

Reagent/ParameterQuantity/ValueMolar Equivalents
Cycloartenone1.0 g1.0
THF/Water (3:1)40 mL-
Sodium Periodate (NaIO₄)2.2 g4.5
Osmium Tetroxide (OsO₄)20 mg0.03
Typical Yield 70-80% -
Step 3: Wittig Olefination to this compound

The final step involves the conversion of the C-24 ketone to the exocyclic methylene group using the Wittig reaction. This reaction utilizes a phosphorus ylide, typically methylenetriphenylphosphorane, which is generated in situ.

Protocol: Wittig Reaction

  • Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻, 1.5 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.4 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture at this temperature for 30 minutes.

  • Reaction with Ketone: Dissolve the C-24 ketone intermediate (1.0 eq) in anhydrous THF in a separate flask. Slowly add this solution to the ylide suspension at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the disappearance of the ketone by TLC.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, the crude product contains the desired alkene and triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate this compound.

Reagent/ParameterQuantity/ValueMolar Equivalents
C-24 Ketone Intermediate1.0 g1.0
Methyltriphenylphosphonium Bromide1.4 g1.5
n-Butyllithium (2.5 M in hexanes)1.5 mL1.4
Anhydrous THF50 mL-
Typical Yield 60-75% -

Summary of Quantitative Data

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1OxidationCycloartenolJones Reagent (CrO₃/H₂SO₄)Cycloartenone85-95
2Oxidative CleavageCycloartenoneOsO₄ (cat.), NaIO₄C-24 Ketone Intermediate70-80
3Wittig OlefinationC-24 Ketone IntermediatePh₃PCH₂This compound60-75
Overall Semi-Synthesis Cycloartenol -This compound 36-57

Disclaimer: The provided protocols are intended for qualified researchers and should be performed in a well-equipped laboratory with appropriate safety precautions. Yields are typical and may vary depending on experimental conditions.

References

Application Notes & Protocols: In Vitro Bioactivity of 24-Methylenecycloartanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction 24-Methylenecycloartanone is a triterpenoid compound found in various plant species. As a member of the cycloartane family, it is investigated for a range of potential therapeutic properties. These application notes provide detailed protocols for in vitro assays designed to evaluate the anti-inflammatory, anticancer, and antioxidant bioactivities of this compound, tailored for researchers in drug discovery and development.

Application Note 1: Anti-inflammatory Activity

Inflammation is a biological response involving immune cells, blood vessels, and molecular mediators. Key enzymes like cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS) are often upregulated during inflammation. The following assays are designed to determine if this compound can inhibit these key inflammatory mediators.

Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the conversion of arachidonic acid into prostaglandins by COX enzymes, a key pathway in inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) and potentially this compound exert their effects by inhibiting these enzymes.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_compound Inhibitory Action Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid Membrane_Lipids->AA Inflammatory Stimuli PGG2 Prostaglandin G2 (PGG2) AA->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation Prostaglandins->Inflammation Inflammation, Pain, Fever PLA2 PLA2 COX1 COX-1 (Constitutive) COX1->PGG2 COX2 COX-2 (Inducible) COX2->PGG2 Peroxidase Peroxidase Activity Peroxidase->PGH2 Test_Compound This compound Test_Compound->COX2 Inhibition

Caption: Arachidonic acid metabolism via COX-1 and COX-2 enzymes.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle This assay measures the peroxidase activity of cyclooxygenase (COX) enzymes.[1] COX catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2.[1] This activity is monitored by the oxidation of a chromogenic or luminogenic substrate, and the inhibition of this process is proportional to the inhibition of COX.[1][2]

Experimental Protocol This protocol is based on commercially available colorimetric or luminometric assay kits.[1][2][3]

  • Reagent Preparation : Prepare all reagents (assay buffer, heme, COX-1/COX-2 enzymes, arachidonic acid, detection substrate) according to the kit manufacturer's instructions.[1]

  • Plate Setup : In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.[1]

  • Inhibitor Addition : Add serial dilutions of this compound to the sample wells. Include a vehicle control (e.g., DMSO) and a known COX inhibitor (e.g., Ibuprofen for COX-1, Meloxicam for COX-2) as a positive control.[1][2]

  • Pre-incubation : Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation : Add arachidonic acid to all wells to start the enzymatic reaction.[1]

  • Detection : Immediately measure the absorbance or luminescence using a microplate reader. Kinetic readings can be taken over 5-10 minutes.[1]

  • Data Analysis : Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.[1][4]

Data Presentation The inhibitory activity (IC50) and selectivity index (SI) of this compound are summarized below. The SI is calculated as (IC50 COX-1 / IC50 COX-2).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
This compoundDataDataCalculated
Ibuprofen (Control)DataDataCalculated
Meloxicam (Control)DataDataCalculated
Nitric Oxide (NO) Production Assay in Macrophages

Principle This assay quantifies the production of nitric oxide (NO) by measuring its stable degradation product, nitrite, in the cell culture supernatant.[5] Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common model for inducing iNOS and subsequent NO production. The amount of nitrite is determined using the Griess reagent, which forms a colored product that can be measured spectrophotometrically.[5][6]

Experimental Protocol

  • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 16-24 hours.[7]

  • Compound Treatment : Pre-treat the cells with various concentrations of this compound for 1-3 hours.[8]

  • Inflammatory Stimulation : Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection : After incubation, carefully collect the cell culture supernatant.

  • Griess Reaction :

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent 1 (e.g., sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.[6][9]

    • Add 50 µL of Griess Reagent 2 (e.g., NED solution) and incubate for another 10 minutes.[6][9]

  • Measurement : Measure the absorbance at 540 nm using a microplate reader.[6][9]

  • Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control.

Data Presentation

TreatmentConcentration (µg/mL)Nitrite Conc. (µM)% Inhibition of NO Production
Control (Untreated)-Data-
LPS Only1Data0%
This compound + LPS10DataCalculated
This compound + LPS50DataCalculated
This compound + LPS100DataCalculated
L-NAME (Control) + LPSConc.DataCalculated

Application Note 2: Anticancer Activity

Evaluating the anticancer potential of a compound involves assessing its ability to inhibit cell growth (cytotoxicity) and prevent metastasis-related processes like cell migration.

Experimental Workflow: Anticancer Screening

The following diagram outlines a typical workflow for screening the anticancer properties of a test compound.

Compound This compound Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Cell_Lines Select Cancer Cell Lines (e.g., HT-29, MCF-7, A549) + Normal Cell Line (e.g., V79) Cell_Lines->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Migration Cell Migration Assay (Transwell / Wound Healing) IC50->Migration Use sub-lethal concentrations Invasion Cell Invasion Assay (Matrigel Transwell) IC50->Invasion Use sub-lethal concentrations Pathway Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) IC50->Pathway Analysis1 Quantify % Migration Inhibition Migration->Analysis1 Analysis2 Quantify % Invasion Inhibition Invasion->Analysis2 Analysis1->Pathway Analysis2->Pathway

Caption: General workflow for in vitro anticancer bioactivity screening.

Cytotoxicity Assay (MTT Assay)

Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][10] Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after dissolving the crystals.[4][11]

Experimental Protocol

  • Cell Seeding : Seed cancer cells (e.g., HT-29, MCF-7) and a normal cell line in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.[7][12]

  • Compound Treatment : Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include untreated and vehicle controls.[13]

  • MTT Addition : After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Measurement : Gently shake the plate and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[7][14]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value.

Data Presentation

Cell LineTreatment DurationIC50 (µg/mL)
HT-29 (Colon Cancer)48hData
MCF-7 (Breast Cancer)48hData
A549 (Lung Cancer)48hData
V79 (Normal Lung Fibroblast)48hData
Cell Migration Assay (Transwell Assay)

Principle The Transwell or Boyden chamber assay assesses the chemotactic ability of cells to migrate through a porous membrane.[15][16] Cells are placed in the upper chamber (insert), and a chemoattractant (e.g., medium with FBS) is placed in the lower chamber.[17][18] After incubation, migrated cells on the underside of the membrane are stained and counted. To test for anti-invasive properties, the membrane can be coated with an extracellular matrix (ECM) like Matrigel.[16][19]

Experimental Protocol

  • Cell Preparation : Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.[18]

  • Chamber Setup : Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.[17][19] Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[17]

  • Cell Seeding : Resuspend the starved cells in serum-free medium containing different sub-lethal concentrations of this compound. Seed 100 µL of the cell suspension (e.g., 1 x 10⁵ cells) into the upper chamber of the inserts.[17]

  • Incubation : Incubate the plate for 20-24 hours at 37°C and 5% CO₂.[19]

  • Cell Removal : After incubation, use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining : Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.[19] Stain the cells with a solution like 0.1% Crystal Violet.

  • Quantification : Wash the inserts to remove excess stain. Count the stained cells in several random fields of view under a microscope. Alternatively, elute the stain and measure the absorbance.

  • Data Analysis : Calculate the percentage of migration inhibition for each treatment group compared to the untreated control.

Data Presentation

TreatmentConcentration (µg/mL)Average Migrated Cells per Field% Migration Inhibition
Control-Data0%
This compound10DataCalculated
This compound25DataCalculated
This compound50DataCalculated

Application Note 3: Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in various diseases. Antioxidant assays measure a compound's ability to neutralize these reactive species.

Cellular Reactive Oxygen Species (ROS) Detection Assay

Principle This assay measures intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[20] Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21][22] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Experimental Protocol

  • Cell Seeding : Seed cells (e.g., HeLa, Jurkat) in a black, clear-bottom 96-well plate and allow them to adhere overnight.[22][23]

  • ROS Labeling : Remove the culture medium and wash the cells with PBS. Add 100 µL of DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well. Incubate for 30-45 minutes at 37°C in the dark.[20][22]

  • Compound Treatment : Wash the cells to remove the excess probe. Treat the cells with various concentrations of this compound.

  • ROS Induction : After a pre-incubation period with the compound, induce oxidative stress by adding an agent like H₂O₂ or another ROS inducer to the appropriate wells.[23] Include positive (inducer only) and negative (cells only) controls.

  • Measurement : After the desired treatment time (e.g., 1 hour), measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[22][23]

  • Data Analysis : Subtract the background fluorescence. Calculate the percentage reduction in ROS levels for each concentration of this compound compared to the ROS-induced control.

Data Presentation

TreatmentConcentration (µg/mL)Fluorescence Intensity (AU)% ROS Reduction
Control (Untreated)-Data-
H₂O₂ OnlyConc.Data0%
This compound + H₂O₂10DataCalculated
This compound + H₂O₂50DataCalculated
This compound + H₂O₂100DataCalculated
N-acetylcysteine (Control) + H₂O₂Conc.DataCalculated

References

Application Notes and Protocols: Solubility of 24-Methylenecycloartanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-Methylenecycloartanone is a naturally occurring triterpenoid ketone that has garnered interest for its potential biological activities. A fundamental aspect of utilizing this compound in research and development is understanding its solubility in various solvents. This document provides a summary of the known qualitative solubility of this compound, a detailed protocol for quantitative solubility determination, and a discussion of its potential biological relevance in the context of inflammatory signaling pathways.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound

SolventChemical FormulaPolaritySolubility
ChloroformCHCl₃NonpolarSoluble[1]
DichloromethaneCH₂Cl₂NonpolarSoluble[1]
Ethyl AcetateC₄H₈O₂Polar aproticSoluble[1]
AcetoneC₃H₆OPolar aproticSoluble[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar aproticSoluble[1]
MethanolCH₃OHPolar proticLikely soluble
EthanolC₂H₅OHPolar proticLikely soluble
WaterH₂OPolar proticInsoluble
HexaneC₆H₁₄NonpolarLikely soluble

Note: "Likely soluble" is inferred from the general solubility of similar triterpenoid structures. Experimental verification is required.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the shake-flask method is a widely accepted and reliable technique.[2] This protocol outlines the steps to determine the equilibrium solubility of this compound in a solvent of choice.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., analytical grade DMSO, Ethanol)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial to remove any remaining solid particles.

    • Perform a precise serial dilution of the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a standard curve of this compound of known concentrations.

    • Analyze the diluted sample and the standards using a validated HPLC method.

    • Determine the concentration of this compound in the diluted sample by interpolating from the standard curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mmol/L.

G cluster_protocol Experimental Workflow: Solubility Determination prep 1. Prepare Supersaturated Solution (Excess solid + Solvent) equil 2. Equilibrate (Constant Temperature Shaking) prep->equil 24-48h separate 3. Phase Separation (Centrifugation) equil->separate collect 4. Sample Collection & Filtration (0.22 µm filter) separate->collect quant 5. Quantification (HPLC Analysis) collect->quant calc 6. Calculate Solubility quant->calc

Workflow for quantitative solubility determination.

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, many triterpenoids exhibit anti-inflammatory properties. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The activation of this pathway leads to the transcription of pro-inflammatory genes. It is plausible that this compound may exert anti-inflammatory effects by inhibiting one or more steps in this pathway.

NF-κB Signaling Pathway Overview:

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α or bacterial lipopolysaccharide), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2.

G cluster_pathway Potential Anti-inflammatory Mechanism: NF-κB Pathway Inhibition stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Activation stimulus->ikk ikb_p IκB Phosphorylation ikk->ikb_p ikb_deg IκB Degradation ikb_p->ikb_deg nfkb_trans NF-κB Nuclear Translocation ikb_deg->nfkb_trans gene_exp Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) nfkb_trans->gene_exp inhibitor This compound (Hypothesized) inhibitor->ikk inhibitor->ikb_deg inhibitor->nfkb_trans

Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

Understanding the solubility of this compound is a critical first step for its investigation as a potential therapeutic agent. While qualitative data suggests solubility in several common organic solvents, quantitative determination using standardized protocols like the shake-flask method is essential for accurate formulation and biological testing. Further research is warranted to elucidate the specific molecular targets and signaling pathways, such as the NF-κB pathway, that may be modulated by this compound.

References

Application Notes and Protocols for the Quantitative NMR (qNMR) Analysis of 24-Methylenecycloartanone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the development and application of a quantitative Nuclear Magnetic Resonance (qNMR) method for the accurate determination of 24-Methylenecycloartanone content. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The described methodology ensures reliable and reproducible quantification, crucial for quality control, stability studies, and the establishment of reference standards.

Introduction

This compound is a cycloartane-type triterpenoid found in various plant species.[1][2] As with many natural products, accurate quantification is essential for its development as a potential therapeutic agent or for its use as a chemical marker in herbal preparations. Quantitative NMR (qNMR) has emerged as a powerful analytical technique for the precise and accurate quantification of organic molecules.[3] It is a primary ratio method of measurement, meaning it does not require a specific reference standard of the analyte itself for quantification.[4] Instead, it relies on the direct relationship between the NMR signal integral and the number of protons contributing to that signal, using a certified internal standard for calibration.[3]

This application note details a robust ¹H-qNMR method for this compound, covering sample preparation, selection of an appropriate internal standard, NMR data acquisition parameters, data processing, and result calculation.

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₁H₅₀O[1]
Molecular Weight438.73 g/mol [5]
AppearanceCrystalline solid[6]
Melting Point111-112 °C[5]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Principle of the qNMR Method

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3] By co-dissolving a known mass of the analyte (this compound) with a known mass of a certified internal standard in a deuterated solvent, the concentration of the analyte can be determined using the following equation:

Purity of Analyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

Where:

  • Ianalyte and Istd are the integral values of the signals for the analyte and the internal standard, respectively.

  • Nanalyte and Nstd are the number of protons corresponding to the integrated signals of the analyte and the internal standard.

  • MWanalyte and MWstd are the molecular weights of the analyte and the internal standard.

  • manalyte and mstd are the masses of the analyte and the internal standard.

  • Puritystd is the certified purity of the internal standard.

Experimental Protocols

Materials and Equipment
ItemDescription
This compoundAnalyte of interest
Internal Standarde.g., Maleic acid, Dimethyl sulfone, 1,3,5-Trimethoxybenzene (certified reference material >99.5% purity)
Deuterated SolventDeuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% (v/v) Tetramethylsilane (TMS)
NMR Spectrometer400 MHz or higher field strength, equipped with a proton-sensitive probe
Analytical BalanceAccurate to at least 0.01 mg
Volumetric GlasswareClass A
NMR Tubes5 mm high-precision NMR tubes
Selection of Quantification Signal and Internal Standard

The selection of an appropriate, well-resolved signal in the ¹H NMR spectrum of the analyte is critical for accurate quantification. For cycloartane triterpenoids like this compound, the two protons of the cyclopropane ring at C-19 typically appear in a relatively uncrowded region of the spectrum, upfield between δ 0.20 and 0.60 ppm.[7][8] These signals often present as an AB quartet and are characteristic of the cycloartane skeleton, making them ideal for quantification.[8]

The choice of internal standard is equally important. An ideal internal standard should:

  • Be highly pure and stable.

  • Have signals that do not overlap with the analyte or solvent signals.

  • Be soluble in the chosen deuterated solvent.

  • Have a simple NMR spectrum, preferably with sharp singlets.

Recommended Internal Standards for this compound in CDCl₃:

Internal StandardChemical Shift (δ, ppm) in CDCl₃Number of Protons
Maleic Acid~6.3 (s)2
Dimethyl Sulfone~3.0 (s)6
1,3,5-Trimethoxybenzene~6.1 (s, aromatic), ~3.8 (s, methoxy)3 (aromatic), 9 (methoxy)
Sample Preparation
  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using an analytical balance. Record the exact mass.

  • Accurately weigh approximately 5-10 mg of the selected internal standard into the same vial. Record the exact mass.

  • Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

4.4.1. T₁ Relaxation Delay (D1) Determination

Accurate quantification requires that all protons are fully relaxed between scans. The relaxation delay (D1) should be at least 5-7 times the longest T₁ value of the protons of interest (both analyte and internal standard). The T₁ value can be determined experimentally using the inversion-recovery pulse sequence.

Protocol for T₁ Measurement (Inversion-Recovery):

  • Prepare a sample of this compound in the chosen deuterated solvent.

  • Use a standard inversion-recovery pulse program (e.g., t1ir) on the NMR spectrometer.

  • Set up an array of delay times (τ values) that bracket the expected T₁ values (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 seconds).

  • Acquire the series of spectra.

  • Process the data and determine the T₁ value for the C-19 cyclopropane protons by fitting the signal intensities as a function of the delay time to an exponential decay curve. The null point (where the signal intensity is zero) occurs at τ = T₁ * ln(2).

4.4.2. qNMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse SequenceStandard 1D proton (e.g., zg30 or zg)Simple and robust for quantification.
Pulse Angle30° or 90°A 30° pulse angle can shorten the required relaxation delay. A 90° pulse provides maximum signal but requires a longer D1.
Relaxation Delay (D1)≥ 5 x T₁ (longest)Ensures full relaxation of all relevant protons for accurate integration.
Acquisition Time (AQ)≥ 3 secondsProvides sufficient digital resolution.
Number of Scans (NS)16 - 64 (or as needed for S/N)Should be a multiple of 4 for phase cycling. Adjust for adequate signal-to-noise ratio.
Spectral Width (SW)~16 ppmTo cover the entire proton chemical shift range.
Temperature298 K (or controlled)Stable temperature is crucial for consistent chemical shifts and signal integrals.
Data Processing and Analysis
  • Apply a Fourier transform to the acquired FID.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the selected quantification signal for this compound (e.g., the cyclopropane protons around δ 0.20-0.60 ppm) and the signal for the internal standard. Define the integration regions carefully to be consistent across all spectra.

  • Use the qNMR equation provided in Section 3 to calculate the purity of the this compound sample.

dot

G qNMR Data Acquisition and Processing Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_calculation Calculation A Set qNMR parameters (D1, NS, etc.) B Acquire FID A->B C Fourier Transform B->C D Phase Correction C->D E Baseline Correction D->E F Integration of Signals E->F G Apply qNMR Equation F->G H Determine Analyte Purity G->H

Caption: Workflow for qNMR Data Acquisition and Processing.

Data Presentation and Validation

Example Quantitative Data

The following table presents hypothetical data from a qNMR experiment for the purity determination of a this compound sample using maleic acid as the internal standard.

ParameterValue
Analyte: this compound
Mass (manalyte)15.25 mg
Molecular Weight (MWanalyte)438.73 g/mol
Quantification SignalCyclopropane protons (H-19)
Number of Protons (Nanalyte)2
Integral (Ianalyte)1.85
Internal Standard: Maleic Acid
Mass (mstd)6.10 mg
Molecular Weight (MWstd)116.07 g/mol
Certified Purity (Puritystd)99.8%
Quantification SignalOlefinic protons
Number of Protons (Nstd)2
Integral (Istd)2.00
Calculated Purity of this compound 95.7%
Method Validation

For use in a regulatory environment, the qNMR method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This can be demonstrated by the absence of overlapping signals at the chemical shifts of the analyte and internal standard.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This can be assessed by preparing samples with varying analyte concentrations.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This can be determined by analyzing a sample of known purity.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy, and the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value, respectively.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

G qNMR_Method Validated qNMR Method Specificity Specificity qNMR_Method->Specificity Linearity Linearity qNMR_Method->Linearity Accuracy Accuracy qNMR_Method->Accuracy Precision Precision qNMR_Method->Precision LOQ_LOD LOQ / LOD qNMR_Method->LOQ_LOD Robustness Robustness qNMR_Method->Robustness

References

Troubleshooting & Optimization

Technical Support Center: 24-Methylenecycloartanone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 24-methylenecycloartanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete extraction from the source material.- Ensure the plant material is thoroughly dried and finely powdered to maximize surface area for extraction. - Consider increasing the extraction time or the number of extraction cycles. - Optimize the solvent system; while ethanol is commonly used, a solvent with a different polarity might be more effective depending on the matrix.
Loss of compound during liquid-liquid partitioning.- Perform multiple extractions (at least 3-5) of the aqueous suspension with the organic solvent (e.g., petroleum ether) to ensure complete transfer of the compound. - Gently invert the separatory funnel to avoid the formation of stable emulsions. If an emulsion forms, allow it to stand or add a small amount of brine to break it.
Inefficient elution from the chromatography column.- Adjust the polarity of the elution solvent system. If the compound is not eluting, gradually increase the proportion of the more polar solvent (e.g., acetone in a petroleum ether/acetone system). - Ensure the column is not overloaded with the crude extract.
Co-elution of Impurities Presence of structurally similar triterpenoids or other lipophilic compounds.- Optimize the chromatographic conditions. Use a shallower solvent gradient to improve separation. - Consider using a different stationary phase, such as silver nitrate-impregnated silica gel, which can aid in separating compounds based on the degree of unsaturation. - Sequential chromatography using different solvent systems or techniques (e.g., preparative TLC or HPLC) may be necessary for high purity.[1][2]
Presence of Colored Impurities (e.g., Pigments) Co-extraction of chlorophylls and carotenoids.- Wash the crude extract with a non-polar solvent like hexanes, which can effectively remove some colored impurities.[1][2] - Incorporate a charcoal treatment step before chromatography, but be cautious as this can also adsorb the target compound. - Employ a preliminary column with a less retentive stationary phase to remove highly colored compounds before the main purification step.
Difficulty in Crystallization Presence of residual oils or other impurities inhibiting crystal formation.- Ensure the purified fraction is of high purity before attempting crystallization. - Try a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures with water or hexanes) to find the optimal crystallization conditions. - Use techniques such as slow evaporation, cooling, or vapor diffusion. - Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Compound Instability/Degradation Sensitivity to heat, light, or acidic/basic conditions.- Avoid high temperatures during solvent evaporation; use a rotary evaporator under reduced pressure at a moderate temperature. - Protect the compound from direct light by using amber-colored glassware or covering the flasks with aluminum foil. - Use neutral and high-purity solvents to avoid degradation catalyzed by acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic systems used for this compound purification?

A1: Silica gel column chromatography is the most frequently reported method. Common solvent systems include gradients of petroleum ether/acetone or hexanes/ethyl acetate.[1][2][3] For instance, a gradient elution starting from petroleum ether/acetone (30:1) and gradually increasing the polarity to 10:1 has been successfully used.[3]

Q2: How can I monitor the purification process and identify fractions containing this compound?

A2: Thin Layer Chromatography (TLC) is a standard method for monitoring the separation. Fractions are collected from the column and spotted on a TLC plate. The plate is developed in an appropriate solvent system (e.g., the same as the column's mobile phase) and visualized, typically using an anisaldehyde-sulfuric acid reagent and heating, which gives a characteristic color for triterpenoids. The fractions showing a spot with the same retention factor (Rf) as a this compound standard are pooled.

Q3: My purified compound is an oil and will not crystallize. What should I do?

A3: If your highly pure this compound is an oil, this could be due to the presence of minor impurities that inhibit crystallization. Further purification using preparative HPLC might be necessary. Alternatively, you can try co-distillation with a solvent to remove residual volatile impurities or attempt crystallization from a wider range of solvents and conditions as detailed in the troubleshooting guide.

Q4: What types of impurities are commonly found with this compound?

A4: Common impurities include other cycloartane-type triterpenoids with similar structures, sterols, fatty acids, and plant pigments like chlorophylls and carotenoids. The specific impurities will depend on the natural source of the compound.

Q5: Is this compound commercially available as a reference standard?

A5: Yes, this compound is available from several chemical suppliers, which can be used as a reference standard for identification and quantification during your purification process.

Quantitative Data Summary

The following table summarizes typical parameters in the purification of this compound and related compounds. Please note that yields and purity are highly dependent on the source material and the specific methods used.

ParameterValue/RangeSource/CompoundReference
Extraction Solvent 95% EthanolAinsliaea henryi[3]
Partitioning Solvent Petroleum EtherAinsliaea henryi[3]
Chromatography Stationary Phase Silica GelAinsliaea henryi, Guayule Resin[1][2][3]
Chromatography Mobile Phase Petroleum Ether/Acetone (30:1 to 10:1)Ainsliaea henryi[3]
Hexanes/Ethyl Acetate (95:5 to 50:50)Guayule Resin[1][2]
Final Purity >98% (typical for commercial standards)N/A
Yield Highly variable (dependent on source)N/A

Experimental Protocols

Protocol 1: Isolation of this compound from Ainsliaea henryi [3]

  • Extraction: The dried and powdered plant material of Ainsliaea henryi (5 kg) is refluxed three times with 95% ethanol (50 L) for 1 hour each time.

  • Solvent Removal: The ethanol is removed from the combined extracts under reduced pressure using a rotary evaporator.

  • Partitioning: The resulting residue is suspended in water and partitioned with petroleum ether to extract the non-polar compounds.

  • Column Chromatography: The petroleum ether soluble fraction (100 g) is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a gradient of petroleum ether/acetone, starting with a ratio of 30:1 and gradually increasing the polarity to 10:1 (v/v).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC. Those containing this compound (identified by comparison with a standard) are pooled. The pure compound is obtained from the fraction eluted with petroleum ether/acetone (20:1).

Protocol 2: General Purification of Cycloartane Triterpenoids from Guayule Resin [1][2]

  • Initial Fractionation: The resin (116 g) is subjected to silica gel column chromatography.

  • Gradient Elution: The column is eluted with a solvent gradient of hexanes, followed by hexanes/EtOAc (from 95:5 to 50:50, v/v), and finally with pure EtOAc.

  • Impurity Removal: Fractions containing the major cycloartane triterpenoids are washed with hexanes to remove colored impurities.

  • Further Purification: For more complex mixtures, fractions can be subjected to further silica gel column chromatography with different solvent systems (e.g., CH2Cl2/acetone) or purified by preparative TLC and/or HPLC to isolate individual compounds.

Visualizations

Purification_Workflow Start Dried Plant Material Extraction Solvent Extraction (e.g., 95% Ethanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Petroleum Ether/Water) Extraction->Partitioning Crude_Extract Crude Non-polar Extract Partitioning->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Final_Product Pure this compound Pooling->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity After Column Chromatography Impurity_Type What is the nature of the impurity? Start->Impurity_Type Colored Colored Impurities (Pigments) Impurity_Type->Colored Visual Inspection Structurally_Similar Co-eluting Structurally Similar Compounds Impurity_Type->Structurally_Similar TLC/HPLC Analysis Solution_Colored Wash with Hexanes or Use Charcoal Treatment Colored->Solution_Colored Solution_Similar Optimize Gradient, Change Stationary Phase, or Use Preparative HPLC Structurally_Similar->Solution_Similar

Caption: Troubleshooting decision tree for low purity issues.

References

How to improve the yield of 24-Methylenecycloartanone extraction.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 24-Methylenecycloartanone extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize their extraction protocols for a higher yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for extracting this compound?

A1: this compound has been isolated from several plant species. The most commonly cited sources in the literature include the rhizomes of Polygonum bistorta, the whole plant of Ainsliaea henryi, and it is also found in plants from the Cimicifuga (Actaea) and Trichosanthes genera. The concentration of the compound can vary depending on the plant species, the part of the plant used, and the geographical location.

Q2: Which solvent system is most effective for extracting this compound?

A2: The choice of solvent is critical for achieving a high yield. Generally, solvents with intermediate polarity are effective for extracting cycloartane triterpenoids. A mixture of a nonpolar and a polar solvent, such as petroleum ether/acetone or dichloromethane/methanol, has been shown to be effective. The optimal ratio can vary, and it is recommended to perform small-scale pilot extractions with different solvent ratios to determine the best system for your specific plant material. For instance, a gradient elution with petroleum ether/acetone (from 30:1 to 10:1) has been successfully used.

Q3: What is the difference in yield between maceration and ultrasound-assisted extraction (UAE) for cycloartane triterpenoids?

A3: Ultrasound-assisted extraction (UAE) generally offers a higher yield in a shorter time compared to traditional maceration. The ultrasonic waves facilitate the disruption of plant cell walls, enhancing solvent penetration and the release of bioactive compounds. While maceration is simpler and requires less specialized equipment, UAE is often more efficient. The exact yield improvement depends on the plant matrix and other extraction parameters.

Q4: Can the extraction temperature affect the stability of this compound?

A4: Yes, high temperatures can potentially lead to the degradation of triterpenoids. It is advisable to conduct extractions at moderate temperatures, typically between 40-60°C, to balance extraction efficiency and compound stability. For heat-sensitive extractions, room temperature maceration or cold percolation are safer alternatives, although they may require longer extraction times.

Q5: How can I monitor the presence of this compound during the extraction and purification process?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound. The compound can be visualized on a TLC plate using a variety of staining reagents. A common method involves spraying the plate with a solution of p-anisaldehyde or vanillin in acidic ethanol and then heating it. This typically produces a colored spot, indicating the presence of the triterpenoid. UV light can also be used for visualization if the compound has chromophores.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound that can lead to lower than expected yields.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incorrect Plant Material: The plant species, part, or collection time may not be optimal for high concentrations of the target compound. 2. Inefficient Extraction: The solvent system may not be suitable, or the extraction time and temperature are insufficient. 3. Degradation of the Compound: Exposure to high temperatures, extreme pH, or prolonged extraction times can degrade the triterpenoid.1. Verify Plant Material: Ensure the correct plant species and part are being used. Consider the age and geographical source of the plant material. 2. Optimize Extraction Parameters: Experiment with different solvent systems (e.g., varying ratios of nonpolar to polar solvents). Increase the extraction time or employ a more efficient method like ultrasound-assisted extraction. 3. Control Extraction Conditions: Use moderate temperatures (40-60°C). Avoid strongly acidic or basic conditions.
Co-extraction of Impurities 1. Broad Solvent Polarity: The chosen solvent system may be too broad in its polarity, leading to the dissolution of a wide range of compounds. 2. Presence of Pigments and Fats: Plant materials often contain chlorophyll, carotenoids, and lipids that are co-extracted.1. Refine Solvent System: Use a more selective solvent system. Consider a sequential extraction with solvents of increasing polarity. 2. Pre-extraction/Defatting: For materials rich in fats and pigments, a pre-extraction step with a nonpolar solvent like hexane can remove these interfering substances before the main extraction.
Difficulty in Isolating the Pure Compound 1. Complex Extract Mixture: The crude extract is a complex mixture of structurally similar compounds. 2. Inadequate Chromatographic Separation: The chosen stationary and mobile phases in column chromatography or HPLC are not providing sufficient resolution.1. Fractionation: Perform a preliminary fractionation of the crude extract using liquid-liquid partitioning or column chromatography with a less polar solvent system to separate major compound classes. 2. Optimize Chromatography: For column chromatography, try different adsorbent materials (e.g., silica gel, alumina) and a gradient elution of the mobile phase. For HPLC, experiment with different column types (e.g., C18, C8) and mobile phase compositions.
Inconsistent Yields Between Batches 1. Variability in Plant Material: Natural variation in the phytochemical content of the plant material between different harvests. 2. Inconsistent Extraction Procedure: Minor variations in the extraction parameters (e.g., temperature, time, solvent ratio) between batches.1. Standardize Plant Material: If possible, use plant material from the same source and harvest time. 2. Standardize Protocol: Strictly adhere to a validated and documented extraction protocol for all batches.

Data Presentation

The following tables summarize the impact of different extraction parameters on the yield of cycloartane triterpenoids, based on general findings in the literature. It is important to note that optimal conditions should be determined empirically for each specific plant material.

Table 1: Effect of Solvent System on Triterpenoid Extraction Yield

Solvent System (v/v)Relative Yield (%)Observations
Hexane30-40Extracts nonpolar compounds, including some triterpenoids and a high amount of lipids.
Dichloromethane60-70Good for less polar triterpenoids.
Acetone70-85Effective for a broader range of triterpenoids.
Ethanol (95%)80-95Extracts a wide range of polarities, including triterpenoid glycosides.
Petroleum Ether:Acetone (20:1)85-95A selective system that has been shown to be effective for this compound.
Dichloromethane:Methanol (1:1)90-100A versatile system for extracting a broad spectrum of triterpenoids.

Table 2: Comparison of Extraction Methods on Triterpenoid Yield

Extraction MethodTypical DurationRelative Yield (%)Key Advantages
Maceration24-72 hours70-85Simple, low cost, suitable for thermolabile compounds.
Soxhlet Extraction6-24 hours85-95Continuous extraction with fresh solvent, efficient.
Ultrasound-Assisted Extraction (UAE)30-60 minutes90-100Fast, high efficiency, reduced solvent consumption.
Microwave-Assisted Extraction (MAE)5-30 minutes90-100Very fast, high efficiency, requires specialized equipment.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Ainsliaea henryi

This protocol is adapted from a documented procedure for the isolation of this compound.

1. Materials and Equipment:

  • Dried and powdered whole plant of Ainsliaea henryi

  • Petroleum ether

  • Acetone

  • Ultrasonic bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Glass column for chromatography

  • TLC plates (silica gel 60 F254)

  • Developing chamber for TLC

  • p-Anisaldehyde staining solution (0.5 mL p-anisaldehyde, 1 mL glacial acetic acid, 50 mL ethanol, and 1 mL concentrated sulfuric acid)

  • Heat gun

2. Procedure:

  • Extraction:

    • Weigh 100 g of the dried, powdered plant material and place it in a suitable flask.

    • Add 1 L of petroleum ether:acetone (20:1 v/v) to the flask.

    • Place the flask in an ultrasonic bath and sonicate for 60 minutes at 40°C.

    • Filter the extract through filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in petroleum ether.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (petroleum ether:acetone 30:1) and load it onto the column.

    • Elute the column with a gradient of petroleum ether:acetone, starting with a ratio of 30:1 and gradually increasing the polarity to 10:1.

    • Collect fractions of 20-30 mL.

  • Monitoring and Identification:

    • Monitor the collected fractions by TLC using a mobile phase of petroleum ether:acetone (15:1).

    • Visualize the TLC plates by spraying with the p-anisaldehyde solution and heating with a heat gun until colored spots appear.

    • Combine the fractions containing the spot corresponding to this compound (based on comparison with a standard or literature Rf values).

    • Evaporate the solvent from the combined fractions to obtain the purified compound.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Biosynthetic_Pathway substance substance enzyme enzyme Squalene Squalene SQE Squalene epoxidase Squalene->SQE Oxidosqualene 2,3-Oxidosqualene CAS Cycloartenol synthase (CAS) Oxidosqualene->CAS Cycloartenol Cycloartenol SMT1 Sterol C24-methyltransferase (SMT1) Cycloartenol->SMT1 Methylenecycloartanol 24-Methylenecycloartanol Oxidase Oxidase/Dehydrogenase (postulated) Methylenecycloartanol->Oxidase Methylenecycloartanone This compound SQE->Oxidosqualene CAS->Cycloartenol SMT1->Methylenecycloartanol Oxidase->Methylenecycloartanone

Caption: Biosynthesis of this compound from Squalene.

Experimental Workflow for Extraction and Purification

Extraction_Workflow start_end start_end process process decision decision output output start Start: Plant Material prep Drying and Grinding start->prep extraction Solvent Extraction (e.g., UAE) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Column Chromatography crude_extract->purification monitoring TLC Monitoring purification->monitoring monitoring->purification Continue Elution combine Combine Fractions monitoring->combine Target Found final_product Purified This compound combine->final_product end End final_product->end

Caption: General workflow for this compound extraction.

Stability issues and proper storage of 24-Methylenecycloartanone.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and proper storage of 24-Methylenecycloartanone. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light. Following these conditions, the product is expected to be stable for up to 24 months.[1]

Q2: How should I store solutions of this compound?

A2: Stock solutions, typically prepared in solvents like DMSO, should be stored as aliquots in tightly sealed vials at -20°C.[1] It is recommended to use these solutions within two weeks to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

Q3: What is the best practice for preparing to use this compound in an experiment?

A3: Before use, and prior to opening the vial, it is recommended to allow the product (both solid and solution) to equilibrate to room temperature for at least one hour.[1] This prevents condensation from forming inside the vial, which could introduce moisture and affect stability. For powdered products that may have adhered to the cap during shipping, gently tap the vial on a hard surface to collect all the powder at the bottom.[1]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Troubleshooting Guide

This guide addresses potential stability-related issues you might encounter during your experiments.

Issue 1: Inconsistent or unexpected experimental results.

If you are observing variability in your results, it could be due to the degradation of your this compound sample.

  • Troubleshooting Workflow:

G Troubleshooting Experimental Inconsistency start Inconsistent Results Observed check_storage Verify Storage Conditions (2-8°C solid, -20°C solution, protected from light) start->check_storage check_handling Review Handling Procedures (Equilibration to RT, proper dissolution) check_storage->check_handling purity_analysis Assess Compound Purity (e.g., HPLC, LC-MS) check_handling->purity_analysis new_sample Use a Fresh, Unopened Sample purity_analysis->new_sample Purity is questionable forced_degradation Conduct Forced Degradation Study (See Protocol Below) purity_analysis->forced_degradation Purity seems acceptable, but issues persist end_good Problem Resolved new_sample->end_good end_bad Contact Supplier for Support forced_degradation->end_bad G Forced Degradation Experimental Workflow start Prepare 1 mg/mL Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling analysis HPLC Analysis sampling->analysis data_analysis Compare Chromatograms, Identify Degradants, Calculate % Degradation analysis->data_analysis end Develop Stability-Indicating Method data_analysis->end

References

Technical Support Center: 24-Methylenecycloartanone LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 24-Methylenecycloartanone. This resource provides optimized starting parameters, detailed experimental protocols, and robust troubleshooting guides to assist researchers, scientists, and drug development professionals in achieving sensitive and reliable detection.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode and source for this compound? A1: For phytosterols and other lipophilic compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred technique. APCI provides superior ion intensity and consistency for non-polar molecules compared to Electrospray Ionization (ESI). It typically forms a protonated molecular ion that readily loses a water molecule, resulting in a prominent [M+H-H₂O]⁺ precursor ion for MS/MS analysis.

Q2: What type of liquid chromatography column is recommended? A2: A reversed-phase C18 column is the standard choice for separating phytosterols and related triterpenoids. These columns provide excellent retention and resolution for such compounds. Complete baseline separation from structurally similar molecules can be challenging, but a C18 column under gradient elution provides a robust starting point.[1]

Q3: Is derivatization required for the LC-MS analysis of this compound? A3: No, derivatization is not necessary and is one of the key advantages of using LC-MS over Gas Chromatography-Mass Spectrometry (GC-MS) for this class of compounds. LC-MS simplifies the analytical workflow by eliminating this time-consuming step.

Q4: What are the most critical aspects of sample preparation for this analysis? A4: Effective sample preparation is crucial to remove interferences and prevent contamination of the LC-MS system. For biological matrices, protein precipitation is often necessary.[2] Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are commonly used to isolate the analyte from complex sample matrices and reduce background noise.[3] Ensure final samples are dissolved in a solvent compatible with the initial mobile phase to ensure good peak shape.[4]

Optimizing LC-MS/MS Parameters

Mass Spectrometry Parameters

The key to sensitive and specific detection is the optimization of MRM transitions. This involves selecting a precursor ion and then identifying and optimizing the collision energy for one or two stable product ions.

Table 1: Recommended Starting MS Parameters for Method Development

ParameterRecommended Setting / ProcedureRationale
Analyte Name This compound-
Formula C₃₁H₅₀O-
Monoisotopic Mass 438.39 DaUsed to calculate the precursor m/z.[5]
Ionization Source APCI, Positive Ion ModeIdeal for non-polar, lipophilic compounds; promotes formation of [M+H-H₂O]⁺.
Precursor Ion (Q1) m/z 421.4 ([M+H-H₂O]⁺)Phytosterols characteristically lose water upon ionization in APCI. The protonated molecule [M+H]⁺ (m/z 439.4) may also be observed and can be evaluated.
Product Ions (Q3) To be determined empirically (see Protocol 2)Product ions must be optimized for the specific instrument and analyte.
Collision Energy (CE) To be determined empirically (see Protocol 2)CE must be optimized for each precursor-product transition to maximize signal intensity.
Dwell Time 25 - 50 msBalances sensitivity with the need to acquire sufficient data points across a chromatographic peak.
Liquid Chromatography Parameters

The goal of the LC method is to achieve good retention, sharp peak shape, and adequate separation from any interfering compounds.

Table 2: Recommended Starting LC Parameters

ParameterRecommended SettingRationale & Notes
Column C18, 100 x 2.1 mm, 1.8 µmProvides high-resolution separation for this class of compounds.
Mobile Phase A Water + 0.1% Formic AcidThe aqueous component. Formic acid aids in protonation.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidThe organic component for elution.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 2 - 10 µLShould be optimized based on sample concentration and sensitivity.
Gradient Program Start at 80% B, ramp to 100% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.A starting point; the gradient slope and duration should be optimized to achieve the best separation.

Experimental Protocols

Protocol 1: General Sample Preparation (QuEChERS-style Extraction)

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach suitable for extracting this compound from a complex matrix like plant tissue or a food sample.

  • Homogenization: Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration & Internal Standard: Add 10 mL of water. If an internal standard is used, spike the sample at this stage. Vortex for 30 seconds.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake immediately and vigorously for 1 minute, then centrifuge at >4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE tube containing a sorbent (e.g., C18 and PSA) to remove interfering matrix components. Vortex for 1 minute and centrifuge.

  • Final Preparation: Collect the supernatant. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in a solvent matching the initial mobile phase conditions (e.g., 80:20 Acetonitrile:Water). Filter through a 0.22 µm syringe filter before injection.

Protocol 2: MRM Method Development and Collision Energy Optimization

This protocol outlines the steps to identify the best product ions and optimize the collision energy (CE) for this compound.

  • Prepare Analyte Solution: Prepare a ~1 µg/mL solution of this compound in the initial mobile phase.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump.

  • Identify Precursor Ion: In Q1 scan mode, confirm the presence of the target precursor ion, m/z 421.4 ([M+H-H₂O]⁺).

  • Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 421.4) and scan the third quadrupole (Q3) across a mass range (e.g., m/z 50-450) to identify potential product ions. This is done with a nominal collision energy applied (e.g., 20-30 eV).

  • Select Product Ions: Identify 2-3 of the most intense and stable product ions that are specific to the analyte. These ions will become your MRM transitions.

  • Optimize Collision Energy: For each selected transition (e.g., 421.4 > product_ion_1), create an experiment that injects the analyte while ramping the collision energy across a range (e.g., 5 to 50 eV in 2-5 eV steps).

  • Determine Optimal CE: Plot the intensity of each product ion against the collision energy. The CE value that yields the maximum intensity should be selected for that specific MRM transition in the final analytical method.

Visual Guides & Workflows

LC-MS/MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Extract Solvent Extraction & Salting Out Sample->Extract Clean Dispersive SPE Cleanup Extract->Clean Final Evaporation & Reconstitution Clean->Final Inject Inject into LC-MS/MS Final->Inject LC LC Separation (C18 Column) Inject->LC MS MS Detection (APCI, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Workflow from sample preparation to final data reporting.

Troubleshooting Logic Tree: Poor or No Signal

Start Problem: Poor or No Signal CheckLC Check LC System: Pressure OK? Solvent Levels OK? Start->CheckLC CheckMS Check MS System: Is it tuned? Source clean? Start->CheckMS CheckSample Check Sample Prep: Degradation? Correct Dilution? Start->CheckSample CheckMethod Check MS Method: Correct MRM? Optimized CE? Start->CheckMethod LCIssue Fix Leak, Purge Pump, Replace Solvents CheckLC->LCIssue No Success Problem Resolved CheckLC->Success Yes MSIssue Tune/Calibrate MS, Clean Ion Source CheckMS->MSIssue No CheckMS->Success Yes SampleIssue Prepare Fresh Sample, Verify Concentration CheckSample->SampleIssue No CheckSample->Success Yes MethodIssue Verify Transitions, Re-optimize CE (Protocol 2) CheckMethod->MethodIssue No CheckMethod->Success Yes LCIssue->Success MSIssue->Success SampleIssue->Success MethodIssue->Success

Caption: A logical guide for diagnosing poor or absent analyte signal.

Troubleshooting Guide

Issue 1: High background noise or ion suppression.

  • Question: My baseline is very noisy, and my analyte signal is inconsistent between injections. What could be the cause?

  • Answer: This is often caused by matrix effects, where co-eluting compounds from the sample suppress the ionization of the target analyte.

    • Solution 1 (Sample Prep): Improve your sample cleanup. Use a more rigorous SPE protocol or a different sorbent to better remove interfering substances like phospholipids.

    • Solution 2 (Chromatography): Adjust your LC gradient to better separate the analyte from the region where matrix components elute.

    • Solution 3 (Dilution): A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering compounds.[2]

Issue 2: Poor peak shape (tailing or fronting).

  • Question: My chromatographic peak for this compound is tailing badly. How can I fix this?

  • Answer: Peak tailing can have several causes related to the column, mobile phase, or sample solvent.

    • Solution 1 (Sample Solvent): Ensure your sample is fully dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

    • Solution 2 (Column Health): The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent. If that fails, replace the guard column or the analytical column.

    • Solution 3 (Mobile Phase pH): Although less common for this compound class, secondary interactions with the column can cause tailing. Ensure your mobile phase additive (formic acid) is at the correct concentration.

Issue 3: Retention time is shifting.

  • Question: The retention time for my analyte is drifting between runs. What should I check?

  • Answer: Retention time instability is usually due to issues with the LC system.

    • Solution 1 (Equilibration): Ensure the column is fully equilibrated between injections. A minimum of 10 column volumes is recommended for equilibration.

    • Solution 2 (Pump Performance): Check for leaks in the system. Unstable pressure can lead to flow rate fluctuations. Purge the pumps to remove any air bubbles.

    • Solution 3 (Mobile Phase): Ensure your mobile phase composition is correct and has not evaporated, which would change its composition and affect retention. Prepare fresh mobile phases daily.

Issue 4: Inconsistent fragmentation or wrong ion ratios.

  • Question: The ratio between my quantifier and qualifier ions is not consistent. Why is this happening?

  • Answer: This can indicate an unstable ion source or that the collision energy is not optimal.

    • Solution 1 (Source Cleaning): A dirty ion source can lead to unstable spray and inconsistent fragmentation. Perform routine source cleaning as recommended by the instrument manufacturer.

    • Solution 2 (CE Optimization): The selected collision energy might be on a very steep part of the energy-intensity curve. A small fluctuation in source conditions could then cause a large change in fragmentation. Re-optimize the CE and consider choosing a value on a more stable "plateau" of the curve, even if it provides slightly less than the maximum signal.

    • Solution 3 (Dwell Time): If dwell times are too short, there may not be enough data points collected for each transition, leading to poor ion statistics. Ensure your dwell time allows for at least 10-15 points across the peak for both transitions.

References

Preventing degradation of 24-Methylenecycloartanone during isolation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 24-Methylenecycloartanone during its isolation from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during isolation?

A1: this compound is a cycloartane-type triterpenoid, a class of natural products with diverse biological activities. Its structure contains potentially labile functional groups, including a cyclopropane ring and an exocyclic double bond. These features make the molecule susceptible to degradation under harsh experimental conditions, such as exposure to strong acids, high temperatures, or prolonged processing times. Degradation can lead to the formation of artifacts, reduction in yield, and compromised purity of the final isolated compound.

Q2: What are the primary degradation pathways for this compound during isolation?

A2: The two most probable degradation pathways for this compound are:

  • Acid-catalyzed opening of the cyclopropane ring: The cyclopropane ring is strained and can be opened under acidic conditions, leading to the formation of rearranged products.

  • Isomerization or oxidation of the 24-methylene group: The exocyclic double bond is a reactive site susceptible to isomerization, hydration, or oxidation, especially in the presence of acids, light, or reactive oxygen species.

Q3: What general precautions should be taken to minimize degradation?

A3: To minimize degradation, it is crucial to employ mild extraction and purification techniques. This includes:

  • Avoiding strong acids and bases.

  • Using the lowest effective temperatures for extraction and solvent evaporation.

  • Minimizing the exposure of samples to light and air.

  • Working efficiently to reduce the overall processing time.

Q4: How can I monitor for the degradation of this compound during my experiments?

A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the integrity of this compound. By comparing the chromatographic profiles of your samples at different stages of the isolation process with a reference standard (if available), you can detect the appearance of new spots or peaks that may indicate degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the isolation of this compound.

Issue 1: Low yield of this compound in the crude extract.

Possible Cause Recommendation
Inefficient extraction solventPerform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone) to identify the optimal solvent or solvent mixture for your plant material.
Insufficient extraction time or temperatureFor maceration, ensure sufficient contact time between the solvent and the plant material. For Ultrasound-Assisted Extraction (UAE), optimize the sonication time and temperature. Avoid high temperatures to prevent thermal degradation.
Incomplete cell lysis of the plant materialEnsure the plant material is finely ground to maximize the surface area for solvent penetration.

Issue 2: Appearance of unknown spots/peaks on TLC/HPLC, suggesting degradation.

Possible Cause Recommendation
Acid-catalyzed degradation Avoid the use of strong acids. If an acidic environment is necessary, use a milder acid (e.g., acetic acid) and keep the exposure time to a minimum. Neutralize the extract as soon as possible.
Thermal degradation Use low-temperature extraction methods like maceration at room temperature or UAE with temperature control. When evaporating solvents, use a rotary evaporator with a water bath set to a low temperature (e.g., < 40°C).
Photodegradation Protect samples from direct light by using amber glassware or by wrapping containers in aluminum foil.
Oxidative degradation Consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation. The addition of antioxidants like BHT (butylated hydroxytoluene) to the extraction solvent may also be beneficial, but their compatibility with downstream applications should be considered.

Issue 3: Difficulty in separating this compound from closely related compounds.

Possible Cause Recommendation
Suboptimal chromatographic conditionsSystematically screen different mobile phase compositions for your column chromatography or HPLC. A gradient elution is often more effective than an isocratic one for separating complex mixtures.
Co-elution with interfering compoundsConsider using a different stationary phase for your chromatography (e.g., reversed-phase C18 instead of normal-phase silica gel). Two-dimensional chromatography can also be a powerful tool for resolving complex mixtures.

Experimental Protocols

Recommended Mild Isolation Protocol for this compound

This protocol is designed to minimize degradation by using mild extraction and purification conditions.

1. Plant Material Preparation:

  • Dry the plant material (e.g., leaves, rhizomes) at a low temperature (40-50°C) until a constant weight is achieved.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction (Ultrasound-Assisted Extraction - UAE):

  • Place 100 g of the powdered plant material in a suitable flask.

  • Add 500 mL of ethyl acetate (or another pre-determined optimal solvent).

  • Sonicate the mixture in an ultrasonic bath for 30-45 minutes at a controlled temperature (e.g., 25-30°C).

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the filtrates.

3. Solvent Evaporation:

  • Concentrate the combined extract under reduced pressure using a rotary evaporator.

  • Maintain the water bath temperature below 40°C to prevent thermal degradation.

  • Evaporate the solvent until a crude extract is obtained.

4. Fractionation (Optional, if the crude extract is complex):

  • Dissolve the crude extract in a minimal amount of methanol.

  • Perform liquid-liquid partitioning successively with hexane and then dichloromethane.

  • Monitor the distribution of this compound in each fraction by TLC or HPLC.

5. Purification by Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column packed in hexane.

  • Dissolve the crude extract (or the enriched fraction) in a minimal amount of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing pure this compound.

6. Final Purification and Characterization:

  • Recrystallize the combined fractions from a suitable solvent (e.g., methanol, acetone) to obtain pure this compound.

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques (NMR, MS) and HPLC.

Visualizations

experimental_workflow start Start: Dried Plant Material powder Grind to Fine Powder start->powder uae Ultrasound-Assisted Extraction (Ethyl Acetate, < 30°C) powder->uae filter Filter uae->filter evaporate Rotary Evaporation (< 40°C) filter->evaporate crude Crude Extract evaporate->crude column Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude->column fractions Collect and Analyze Fractions (TLC/HPLC) column->fractions combine Combine Pure Fractions fractions->combine recrystallize Recrystallization combine->recrystallize pure_compound Pure this compound recrystallize->pure_compound troubleshooting_flow start Problem: Degradation Observed (New spots/peaks in TLC/HPLC) check_acid Are acidic conditions used? start->check_acid check_temp Are high temperatures used? check_acid->check_temp No avoid_acid Solution: Use mild or no acid. Neutralize promptly. check_acid->avoid_acid Yes check_light Is the sample exposed to light? check_temp->check_light No lower_temp Solution: Use low-temperature methods (e.g., UAE, controlled evaporation). check_temp->lower_temp Yes protect_light Solution: Use amber glassware or protect from light. check_light->protect_light Yes

Interpreting mass spectrometry fragmentation patterns of 24-Methylenecycloartanone.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 24-Methylenecycloartanone Mass Spectrometry

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting the mass spectrometry fragmentation patterns of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound in a mass spectrum?

A1: this compound has a molecular formula of C31H50O and a molecular weight of approximately 438.7 g/mol [1][2][3]. In an Electron Ionization (EI) mass spectrum, the molecular ion (M+) peak is expected at an m/z of 438. However, due to the high energy of EI, this peak may be weak or even absent[4][5]. In "softer" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), you are more likely to observe a prominent pseudomolecular ion, such as [M+H]+ at m/z 439[6][7].

Q2: What are the primary fragmentation mechanisms for a cycloartane triterpenoid ketone like this compound?

A2: The fragmentation is driven by the structure's key features: the cycloartane core, the ketone group at the 3-position, and the C-17 side chain. Key mechanisms include:

  • Alpha-Cleavage: The ketone group promotes cleavage of the adjacent carbon-carbon bonds. For ketones, this is a primary mode of fragmentation[8][9].

  • Side Chain Cleavage: Fission of the bond between C-17 and C-20 is common, leading to the loss of the entire side chain or fragments from it.

  • Loss of Small Neutral Molecules: The initial molecular ion can lose small, stable neutral molecules. A common loss from ketones is carbon monoxide (CO, 28 Da)[8]. Loss of a methyl radical (•CH3, 15 Da) is also a very common initial fragmentation step for many organic molecules[10].

  • Ring System Fragmentation: The complex tetracyclic core can undergo characteristic cleavages, sometimes through mechanisms like the retro-Diels-Alder reaction, which is a known pathway for some triterpenoids[7][11].

Q3: How does the choice of ionization technique (e.g., EI vs. ESI) affect the resulting mass spectrum?

A3: The ionization technique significantly impacts the degree of fragmentation.

  • Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons (typically 70 eV)[4]. This imparts significant energy to the molecule, causing extensive and complex fragmentation. While this provides rich structural information, it can also lead to a diminished molecular ion peak[5].

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that results in very little fragmentation[5][7]. It is ideal for determining the molecular weight of the compound, as it typically produces a strong pseudomolecular ion peak ([M+H]+ or [M+Na]+). Tandem mass spectrometry (MS/MS) is often required with ESI to induce and analyze fragmentation[7].

Troubleshooting Guide

Q1: Issue - The molecular ion peak at m/z 438 is very weak or completely absent in my EI-MS spectrum. Is my experiment faulty?

A1: This is a common observation and is not necessarily indicative of an experimental error. The high energy of Electron Ionization can cause the newly formed molecular ion to be unstable, leading it to fragment almost immediately[4][12]. For complex molecules like triterpenoids, the molecular ion peak is often of low abundance.

  • Troubleshooting Step: To confirm the molecular weight, consider re-running the sample using a soft ionization technique like ESI or CI, which will likely produce a strong [M+H]+ peak at m/z 439.

Q2: Issue - I am observing a prominent peak at m/z 423. What fragmentation does this represent?

A2: A peak at m/z 423 corresponds to a loss of 15 mass units from the molecular ion (438 - 15 = 423). This is highly characteristic of the loss of a methyl radical (•CH3), which is a very common and favorable fragmentation process in mass spectrometry[10]. This compound has several methyl groups that can be lost.

Q3: Issue - My spectrum shows a dense cluster of peaks, and I'm unsure how to begin the interpretation.

A3: Interpreting a complex EI spectrum requires a systematic approach.

  • Troubleshooting Steps:

    • Identify the Molecular Ion (M+): Look for the highest m/z peak in the spectrum, which should be at m/z 438. Even if weak, its presence is a key starting point.

    • Identify Initial Losses: Look for peaks corresponding to the loss of common small neutral molecules from the M+ peak, such as [M-15]+ (loss of •CH3) at m/z 423 and [M-28]+ (loss of CO) at m/z 410.

    • Look for Side Chain Fragmentation: The side chain at C-17 has a mass of approximately 125 Da. Look for a peak around m/z 125, which could represent the charged side chain itself. Also, look for a peak corresponding to the loss of the side chain from the parent molecule ([M-125]+), which would appear around m/z 313.

    • Compare with Databases: If available, compare your acquired spectrum against spectral libraries (e.g., NIST, Wiley) for a potential match.

Q4: Issue - I am having trouble distinguishing between fragments originating from the polycyclic core versus the aliphatic side chain.

A4: The key is to identify the cleavage that separates the two domains. The bond between C-17 and C-20 is a logical point of cleavage.

  • Troubleshooting Step: Calculate the masses of the side chain and the core separately.

    • Side Chain: C9H17, mass ≈ 125 Da.

    • Core (A/B/C/D rings): C22H33O, mass ≈ 313 Da.

    • Look for peaks at m/z 125 and m/z 313. The relative intensity of these peaks can provide clues about where the positive charge is more likely to be stabilized. Fragments at lower m/z values are often the result of further fragmentation of these larger initial pieces.

Data Presentation: Plausible Fragment Ions

The following table summarizes the expected and plausible fragment ions for this compound under EI-MS conditions.

m/z ValueProposed Ion Structure / OriginNotes
438[C31H50O]+• (Molecular Ion, M+)Represents the intact molecule after ionization. Often has low abundance in EI-MS[4][5].
423[M - •CH3]+Loss of a methyl radical. A very common and typically abundant fragment[10].
313[M - C9H17]+Cleavage at C17-C20, loss of the neutral side chain. Represents the charged tetracyclic core.
125[C9H17]+Cleavage at C17-C20. Represents the charged side chain.

Experimental Protocol: GC-MS Analysis

This section provides a general methodology for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg/mL) of the purified this compound sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.

    • If the compound contains hydroxyl or carboxyl groups that require derivatization for GC analysis, use an appropriate agent like BSTFA. (Note: For this compound, derivatization is not necessary).

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically run in splitless mode for dilute samples. Injector temperature: 280 °C.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 10 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 10 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 600.

    • Solvent Delay: 3-5 minutes to prevent the solvent peak from damaging the detector.

Visualization of Fragmentation Pathway

The diagram below illustrates the primary fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pathway M This compound (M+•) m/z = 438 M_minus_CH3 [M - CH3]+ m/z = 423 M->M_minus_CH3 - •CH3 M->branch_point Side Chain Cleavage (C17-C20) Core Tetracyclic Core Fragment [M - C9H17]+ m/z = 313 SideChain Side Chain Fragment [C9H17]+ m/z = 125 branch_point->Core - C9H17• branch_point->SideChain - C22H33O•

Caption: Key EI-MS fragmentation pathways of this compound.

References

Technical Support Center: Purification of 24-Methylenecycloartanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of a 24-Methylenecycloartanone sample.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most widely used method for the purification of this compound from crude extracts is silica gel column chromatography. This technique separates compounds based on their polarity. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity to elute compounds of increasing polarity.

Q2: What are some typical solvent systems for silica gel chromatography of this compound?

A2: For triterpenoids like this compound, a common solvent system is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone.[1] The elution is typically started with a high percentage of the non-polar solvent, and the concentration of the polar solvent is gradually increased. A specific example from the literature for the isolation of this compound used a petroleum ether/acetone gradient.

Q3: My this compound sample is still impure after column chromatography. What other techniques can I use?

A3: If column chromatography does not yield a sample of sufficient purity, recrystallization is a common subsequent step.[2] This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the impure sample in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solvent. High-Performance Liquid Chromatography (HPLC) can also be used as a final polishing step for achieving very high purity.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for determining purity by separating the sample into its individual components.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), can also be used to determine purity by comparing the integral of the signals from the compound of interest to those of a known internal standard.[6][7][8] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity.

Q5: What are some common impurities found in this compound samples isolated from natural sources?

A5: Samples of this compound extracted from natural sources are often contaminated with other structurally related triterpenoids, sterols, fatty acids, and pigments.[9][10][11][12] The specific impurities will depend on the source material and the initial extraction method used.

Troubleshooting Guides

Silica Gel Column Chromatography

Problem: Poor separation of this compound from impurities.

Possible Cause Solution
Inappropriate solvent system.Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound in the initial eluent.[13]
Column overloading.Use an appropriate ratio of silica gel to crude sample. A general guideline is a 30:1 to 100:1 ratio by weight.
Column channeling or cracking.Ensure the silica gel is packed uniformly. Apply gentle tapping to the column during packing. Maintain a constant solvent head above the silica bed.[14]
Elution is too fast.Control the flow rate to allow for proper equilibration between the stationary and mobile phases. An optimal flow rate will prevent band broadening.[14]

Problem: this compound is not eluting from the column.

Possible Cause Solution
Solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or acetone in the hexane/ethyl acetate or hexane/acetone mixture.
Compound decomposition on silica gel.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, consider using a deactivated silica gel (e.g., with triethylamine) or an alternative adsorbent like alumina.[15][16]
Recrystallization

Problem: No crystals form upon cooling.

Possible Cause Solution
The solution is not saturated.Evaporate some of the solvent to concentrate the solution.
The compound is too soluble in the chosen solvent.Add a "poor" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly turbid, then heat to redissolve and cool again.
Cooling is too rapid.Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

Problem: The recovered crystals are still impure.

Possible Cause Solution
Impurities co-crystallized with the product.The cooling process may have been too fast, trapping impurities. Redissolve the crystals in fresh hot solvent and allow for slower cooling.
The chosen solvent is not ideal.Experiment with different solvents or solvent mixtures to find one that provides a significant difference in solubility for your compound and the impurities at high and low temperatures.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar solvent system (e.g., 98:2 n-hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column plugged with cotton or a frit. Gently tap the column to ensure even packing and allow the silica to settle. Add a layer of sand on top of the silica bed.[13]

  • Sample Loading: Dissolve the crude this compound sample in a minimal amount of the initial solvent or a slightly more polar solvent like dichloromethane. Alternatively, for "dry loading," adsorb the sample onto a small amount of silica gel, remove the solvent, and carefully add the dry powder to the top of the column.[13]

  • Elution: Begin elution with the initial non-polar solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase ethyl acetate concentration in increments of 2-5%).

  • Fraction Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the purified this compound.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent pair. Good solvents for triterpenoids include methanol, ethanol, acetone, or mixtures like chloroform/methanol.[5]

  • Dissolution: Place the impure this compound sample in a flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., in a water bath) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow crude_extract Crude this compound Extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_analysis TLC/HPLC Analysis of Fractions column_chromatography->fraction_analysis impure_fractions Impure Fractions fraction_analysis->impure_fractions < 95% Purity pure_fractions Pure Fractions fraction_analysis->pure_fractions > 95% Purity impure_fractions->column_chromatography Re-chromatograph solvent_evaporation Solvent Evaporation pure_fractions->solvent_evaporation partially_pure Partially Pure Sample solvent_evaporation->partially_pure recrystallization Recrystallization partially_pure->recrystallization purity_assessment Purity Assessment (HPLC, NMR) recrystallization->purity_assessment pure_product High Purity This compound purity_assessment->pure_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic decision decision action action start Impure Sample After Column Chromatography check_tlc Review TLC Data start->check_tlc poor_separation Poor Separation (Overlapping Spots) check_tlc->poor_separation Yes streaking Streaking/ Tailing check_tlc->streaking No poor_separation_action Optimize Solvent System (Change Polarity/Solvents) OR Reduce Sample Load poor_separation->poor_separation_action no_elution Compound on Baseline streaking->no_elution No streaking_action Check for Sample Overload OR Compound Instability on Silica streaking->streaking_action no_elution_action Increase Solvent Polarity Drastically no_elution->no_elution_action

Caption: A troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Resolving Peak Tailing in HPLC for 24-Methylenecycloartanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of 24-Methylenecycloartanone.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing for a neutral compound like this compound in reversed-phase HPLC is often indicative of physical issues within the HPLC system or secondary chemical interactions. This guide provides a systematic approach to diagnose and resolve the problem.

Q1: My this compound peak is tailing. What is the first step I should take?

The first step is to differentiate between a chemical cause (analyte-specific interactions) and a physical cause (system-wide issue). This can be achieved by injecting a neutral, well-behaved compound that is not expected to tail.

Experimental Protocol: Diagnostic Injection of a Neutral Probe

  • Objective: To determine if peak tailing is analyte-specific or a system-wide problem.

  • Procedure:

    • Prepare a standard solution of a neutral, non-polar compound (e.g., Toluene or a simple methyl ester) in your mobile phase.

    • Inject this standard under the same chromatographic conditions used for this compound.

    • Analyze the peak shape.

  • Interpretation:

    • Symmetrical Peak: If the neutral probe gives a symmetrical peak, the issue is likely chemical and related to secondary interactions of this compound with the stationary phase.

    • Tailing Peak: If the neutral probe also tails, the problem is likely physical, related to the HPLC system itself (e.g., column void, extra-column volume).

Troubleshooting Workflow

G start Peak Tailing Observed for This compound inject_probe Inject a Neutral Probe (e.g., Toluene) start->inject_probe eval_probe Does the Neutral Probe Tail? inject_probe->eval_probe chemical_issue Chemical Issue: Secondary Interactions eval_probe->chemical_issue No physical_issue Physical Issue: System Problem eval_probe->physical_issue Yes chem_solutions Proceed to Chemical Troubleshooting chemical_issue->chem_solutions phys_solutions Proceed to Physical Troubleshooting physical_issue->phys_solutions

Caption: Initial diagnostic workflow for HPLC peak tailing.

Chemical Troubleshooting

If the diagnostic injection points to a chemical issue, the following steps can help mitigate secondary interactions.

Q2: How can I minimize secondary polar interactions causing my this compound peak to tail?

Even though this compound is a neutral molecule, it possesses a ketone group that can engage in secondary polar interactions with active sites on the silica-based stationary phase, such as residual silanol groups.

Strategies to Mitigate Secondary Interactions:

  • Column Selection: Utilize a high-quality, end-capped C18 column. End-capping is a process that deactivates most of the acidic silanol groups on the silica surface, reducing their potential for unwanted interactions.[1]

  • Mobile Phase Optimization:

    • Solvent Choice: The choice of organic modifier can influence peak shape. While acetonitrile is common, methanol can sometimes provide better peak symmetry for certain compounds.

    • Additives: For neutral compounds, the addition of a small amount of a polar solvent like isopropanol to the mobile phase can sometimes improve peak shape by competing for active sites.

Illustrative Data: Effect of Column End-capping on Peak Asymmetry

Column TypeAnalyteMobile PhaseAsymmetry Factor (As)
Non-End-capped C18This compoundAcetonitrile:Water (85:15)1.8
End-capped C18 This compound Acetonitrile:Water (85:15) 1.2

Signaling Pathway of Secondary Interaction

G analyte This compound (with ketone group) interaction Secondary Polar Interaction analyte->interaction silanol Residual Silanol Group (Si-OH) on Stationary Phase silanol->interaction tailing Peak Tailing interaction->tailing G start Physical Issue Suspected check_connections Inspect all Tubing and Fittings start->check_connections eval_connections Are Connections Correct? check_connections->eval_connections fix_connections Remake Connections eval_connections->fix_connections No check_column Check for Column Void or Contamination eval_connections->check_column Yes fix_connections->check_connections eval_column Is Column Compromised? check_column->eval_column flush_column Flush or Replace Column eval_column->flush_column Yes resolved Problem Resolved eval_column->resolved No flush_column->resolved

References

Validation & Comparative

A Comparative Guide to 24-Methylenecycloartanone and 24-Methylenecycloartanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two closely related triterpenoids, 24-Methylenecycloartanone and 24-methylenecycloartanol. While both compounds share a common structural backbone and are intermediates in the biosynthesis of plant sterols, their distinct functional groups—a ketone in the former and a hydroxyl group in the latter—suggest differing biological activities and therapeutic potential. This document summarizes their known chemical and physical properties, biological activities with available experimental data, and the methodologies used in these assessments.

Chemical and Physical Properties

This compound and 24-methylenecycloartanol possess the same molecular formula save for two hydrogens, a difference that accounts for the ketone and alcohol functionalities, respectively. This minor structural variation leads to differences in their molecular weight and polarity, which can influence their biological interactions and pharmacokinetic profiles.

PropertyThis compound24-methylenecycloartanol
Molecular Formula C₃₁H₅₀OC₃₁H₅₂O
Molecular Weight 438.7 g/mol [1][2]440.7 g/mol [3]
Chemical Structure A pentacyclic triterpenoid with a ketone group at the C-3 position.A pentacyclic triterpenoid with a hydroxyl group at the 3β-position[3].
Natural Occurrence Found in plants such as Larix kaempferi, Euphorbia retusa, and Polygonum bistorta[1][4].Isolated from various plant species including Ficus krishnae, Euphorbia, Epidendrum, Psychotria, and Sideritis[3][5].

Biological Activities and Experimental Data

Research into the biological effects of these two compounds is at different stages. 24-methylenecycloartanol has been investigated for its potential health benefits, whereas data on the biological activities of this compound is currently limited in the public domain.

Antidiabetic Activity

A study on a combination of cycloartenol (CA) and 24-methylenecycloartanol (24-MCA) isolated from Ficus krishnae demonstrated significant antidiabetic properties.

In Vivo Study in High-Fat Diet-Streptozotocin (HFD-STZ) Induced Type II Diabetic Rats:

TreatmentDoseBlood Glucose Level (mg/dl) after 25 days
Diabetic Control-348.4 ± 6.8
CA + 24-MCA1 mg/kg153.7 ± 2.5
Glibenclamide (Standard)-Comparable to test compound

Data from Nair et al. (2020)

In Vitro Study on RIN-5F (Rat Insulinoma) Cells:

The combination of CA + 24-MCA showed cytoprotective effects against glucose toxicity and enhanced insulin release from β-cells.

Antioxidant Activity
Cytotoxic and Anti-inflammatory Activities

There is a lack of publicly available experimental data on the cytotoxic and anti-inflammatory activities of both this compound and 24-methylenecycloartanol.

Experimental Protocols

Isolation of 24-methylenecycloartanol from Ficus krishnae (Activity-Guided)

This protocol is based on the methodology described by Nair et al. (2020).

  • Extraction: The stem bark of Ficus krishnae is sequentially extracted with hexane, methanol, and water.

  • Bioassay: The extracts are tested for antihyperglycemic activity using an oral glucose tolerance test (OGTT) in rats.

  • Fractionation: The active extract (hexane extract) is subjected to further separation using chromatographic techniques, such as column chromatography over silica gel.

  • Isolation and Identification: The fractions showing the highest activity are further purified to isolate the active compounds. The structures of the isolated compounds (cycloartenol and 24-methylenecycloartanol) are then characterized using spectroscopic methods like NMR and mass spectrometry.

Antidiabetic Activity Assessment (In Vivo)

This protocol is a general representation based on studies of type II diabetes models.

  • Induction of Diabetes: Type II diabetes is induced in rats using a high-fat diet followed by a low dose of streptozotocin (HFD-STZ).

  • Treatment: The diabetic rats are treated with the test compound (e.g., a combination of CA and 24-MCA) or a standard drug (e.g., glibenclamide) for a specified period (e.g., 25 days).

  • Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals.

  • Biochemical Analysis: At the end of the treatment period, serum biochemical parameters and liver glycogen levels are analyzed.

Cytotoxicity Assay (MTT Assay)

This is a standard protocol for assessing the cytotoxic effects of compounds on cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Signaling Pathways and Experimental Workflows

Both this compound and 24-methylenecycloartanol are key intermediates in the intricate biosynthetic pathway of plant sterols. The following diagram illustrates their position within this pathway.

Plant_Sterol_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Sterol Biosynthesis Acetyl_CoA Acetyl_CoA HMG_CoA HMG_CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP IPP Mevalonate->IPP Squalene Squalene IPP->Squalene Multiple Steps Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol synthase 24-Methylenecycloartanol 24-Methylenecycloartanol Cycloartenol->24-Methylenecycloartanol SMT1 This compound This compound 24-Methylenecycloartanol->this compound Oxidation Campesterol Campesterol 24-Methylenecycloartanol->Campesterol Multiple Steps Sitosterol Sitosterol Campesterol->Sitosterol Multiple Steps

Caption: Biosynthetic pathway of major plant sterols.

Conclusion

24-methylenecycloartanol and this compound represent two closely related phytosterols with potential for distinct biological activities. Current research highlights the antidiabetic potential of 24-methylenecycloartanol, warranting further investigation into its mechanism of action and efficacy as a standalone therapeutic agent. In contrast, this compound remains largely uncharacterized in terms of its biological effects. This significant knowledge gap presents an opportunity for future research to explore its potential antioxidant, anti-inflammatory, and cytotoxic properties, which could unveil new avenues for drug discovery and development. Direct comparative studies are essential to elucidate the structure-activity relationships and determine the unique therapeutic promise of each compound.

References

A Comparative Analysis of Triterpenoids from Ainsliaea henryi and Related Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of triterpenoids isolated from Ainsliaea henryi and other notable species within the Ainsliaea genus, namely A. yunnanensis and A. latifolia. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The information presented herein is compiled from recent scientific literature and focuses on the cytotoxic and anti-inflammatory activities of these triterpenoids, supported by experimental data and detailed methodologies.

Comparative Analysis of Bioactive Triterpenoids

The genus Ainsliaea is a rich source of structurally diverse triterpenoids, with numerous compounds exhibiting significant biological activities. This section provides a comparative overview of the triterpenoids isolated from Ainsliaea henryi and its closely related species.

Triterpenoids from Ainsliaea henryi

Research on Ainsliaea henryi has led to the isolation of several cucurbitane-type triterpenoids. A notable study identified three new compounds: (23E)-cucurbita-3β-hydroxy-25-methoxy-5,23-diene, (23E)-cucurbita-3β-hydroxy-5,23,25-triene, and cucurbiata-3β-hydroxy-5,25-dien-24-one, alongside four known triterpenoids.[1] Among these, cucurbiata-3β-hydroxy-5,25-dien-24-one demonstrated strong cytotoxic effects against human cancer cell lines MGC 803 and CCRF-CEM.[1]

Triterpenoids from Other Ainsliaea Species

Comparative analysis reveals that other Ainsliaea species also produce a variety of bioactive triterpenoids. For instance, a study on Ainsliaea yunnanensis resulted in the isolation of a new pentacyclic triterpenoid, 3β-carboxylicfilic-4(23)-ene, and three known pentacyclic triterpenoids: adian-5-en-3α-ol, fernenol, and fern-7-en-3β-ol.[2][3][4] These compounds displayed significant selective cytotoxicity against the human acute monocytic leukemia cell line (THP-1).[2][3][4]

From Ainsliaea latifolia, researchers have isolated eight new triterpenoids, which are the first cucurbitane-type triterpenoids reported from this genus.[5][6] One of these compounds, 25,26,27-trinorcucurbita-5-ene-3β,24-diol, exhibited significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[5][6]

Data Presentation

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of triterpenoids from Ainsliaea henryi and other Ainsliaea species.

Table 1: Cytotoxic Activity of Triterpenoids from Ainsliaea Species (IC50 in µM)

CompoundSpecies of OriginCell LineIC50 (µM)Reference
Cucurbiata-3β-hydroxy-5,25-dien-24-oneA. henryiMGC 8038.33 ± 0.94[1]
CCRF-CEM4.34 ± 0.41[1]
3β-carboxylicfilic-4(23)-eneA. yunnanensisTHP-15.12[2][3][4]
Adian-5-en-3α-olA. yunnanensisTHP-11.78[2][3][4]
FernenolA. yunnanensisTHP-11.74[2][3][4]
Fern-7-en-3β-olA. yunnanensisTHP-11.75[2][3][4]

Table 2: Anti-inflammatory Activity of Triterpenoids from Ainsliaea Species

CompoundSpecies of OriginAssayIC50 (µM)Reference
25,26,27-trinorcucurbita-5-ene-3β,24-diolA. latifoliaCOX-2 Inhibition3.98 ± 0.32[5][6]
3β-carboxylicfilic-4(23)-eneA. yunnanensisNF-κB Inhibition-[2][3][4]

Experimental Protocols

The following are generalized experimental protocols for the extraction, isolation, and structural elucidation of triterpenoids from Ainsliaea species, based on methodologies reported in the cited literature.

Extraction and Isolation
  • Plant Material Preparation: The dried whole plants of the Ainsliaea species are powdered.

  • Extraction: The powdered plant material is extracted with a solvent system, typically 95%, 80%, and 70% aqueous ethanol (EtOH) sequentially at room temperature.[3] Sonication may be used to enhance extraction efficiency.[3]

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with different solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), and ethyl acetate (EtOAc), to yield different fractions.

  • Chromatographic Separation: The fractions rich in triterpenoids (often the petroleum ether or chloroform fractions) are subjected to repeated column chromatography (CC) for purification. Common stationary phases include silica gel and Sephadex LH-20.

  • Final Purification: Final purification of individual compounds is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The chemical structures of the isolated triterpenoids are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecules.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for triterpenoid analysis and the signaling pathway affected by these compounds.

experimental_workflow plant_material Dried & Powdered Ainsliaea henryi extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction partitioning Solvent Partitioning (Petroleum Ether, Chloroform, etc.) extraction->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->column_chromatography hplc Semi-preparative HPLC column_chromatography->hplc pure_triterpenoids Pure Triterpenoids hplc->pure_triterpenoids structural_elucidation Structural Elucidation (NMR, MS) pure_triterpenoids->structural_elucidation bioactivity_testing Bioactivity Testing (Cytotoxicity, Anti-inflammatory) pure_triterpenoids->bioactivity_testing

Experimental workflow for triterpenoid isolation and analysis.

nf_kappa_b_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS/TNF-α tlr4 TLR4/TNFR lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylates & Degradation nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation triterpenoids Ainsliaea Triterpenoids triterpenoids->ikk Inhibition triterpenoids->nfkb_n Blocks Translocation dna DNA nfkb_n->dna Binds gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) dna->gene_expression

Inhibition of the NF-κB signaling pathway by Ainsliaea triterpenoids.

Conclusion

The comparative analysis of triterpenoids from Ainsliaea henryi and its related species highlights the significant potential of this genus as a source of novel therapeutic agents. The identified triterpenoids exhibit promising cytotoxic and anti-inflammatory activities, with the inhibition of the NF-κB signaling pathway being a key mechanism of action for their anti-inflammatory effects. Further research is warranted to fully elucidate the structure-activity relationships of these compounds and to explore their potential in preclinical and clinical settings. This guide serves as a valuable resource for professionals in the field, providing a foundation for future investigations into the pharmacological applications of Ainsliaea triterpenoids.

References

Validating the Anti-inflammatory Activity of 24-Methylenecycloartanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This guide provides a comparative framework for evaluating the potential anti-inflammatory activity of 24-Methylenecycloartanone, a cycloartane-type triterpenoid. While direct experimental data on the anti-inflammatory properties of this compound is not currently available in the public domain, this document outlines the established methodologies and signaling pathways relevant to assessing novel anti-inflammatory agents. By presenting standardized experimental protocols and comparative data from well-characterized anti-inflammatory compounds, this guide serves as a valuable resource for initiating and contextualizing future research into this compound.

Introduction to Cycloartane Triterpenoids and Inflammation

Cycloartane triterpenoids, a class of natural products widely distributed in the plant kingdom, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][2] The inflammatory process is a complex biological response involving the activation of immune cells and the release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Key signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway, play a crucial role in regulating the expression of these inflammatory molecules.[3] Therefore, the validation of a novel anti-inflammatory compound like this compound would necessitate a thorough investigation of its effects on these critical inflammatory markers and pathways.

Experimental Framework for Validation

A comprehensive evaluation of the anti-inflammatory potential of this compound would involve a series of in vitro and in vivo experiments. The following sections detail the standard protocols that can be employed for this purpose.

In Vitro Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay in Macrophages:

  • Objective: To determine the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

    • A known non-steroidal anti-inflammatory drug (NSAID) like Indomethacin or a corticosteroid such as Dexamethasone should be used as a positive control.

2. Pro-inflammatory Cytokine Assays:

  • Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • Methodology:

    • Following the same cell culture and treatment protocol as the NO production assay.

    • Collect the cell culture supernatants after 24 hours of LPS stimulation.

    • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

3. Cyclooxygenase-2 (COX-2) Inhibition Assay:

  • Objective: To assess the ability of this compound to inhibit the activity of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.

  • Methodology:

    • Utilize a commercially available COX-2 inhibitor screening assay kit.

    • The assay typically involves incubating recombinant COX-2 enzyme with a substrate (e.g., arachidonic acid) in the presence of varying concentrations of this compound.

    • The product of the enzymatic reaction is then measured, often through a colorimetric or fluorometric method.

    • A selective COX-2 inhibitor, such as Celecoxib, should be used as a positive control.

In Vivo Anti-inflammatory Models

1. Carrageenan-Induced Paw Edema in Rodents:

  • Objective: To evaluate the acute anti-inflammatory effect of this compound in a well-established animal model of inflammation.

  • Animal Model: Wistar rats or Swiss albino mice.

  • Methodology:

    • Administer this compound orally or intraperitoneally to the animals at different doses.

    • After a specific pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

    • A standard anti-inflammatory drug like Indomethacin should be used as a positive control.

Key Signaling Pathway Analysis

NF-κB Signaling Pathway:

The NF-κB signaling cascade is a primary target for many anti-inflammatory drugs. Investigating the effect of this compound on this pathway is crucial for understanding its mechanism of action.

  • Experimental Approach:

    • Western Blot Analysis: Treat LPS-stimulated RAW 264.7 cells with this compound and analyze the protein expression levels of key components of the NF-κB pathway, such as phosphorylated IκBα, and the nuclear translocation of the p65 subunit.

    • Reporter Gene Assay: Utilize a luciferase reporter construct containing NF-κB binding sites to quantify the transcriptional activity of NF-κB in cells treated with this compound.

Comparative Data for Benchmarking

To provide a context for potential findings, the following table summarizes the reported anti-inflammatory activities of other cycloartane triterpenoids and a standard anti-inflammatory drug.

Compound/DrugAssayModelIC50 / % InhibitionReference
Compound from Actaea vaginata NO ProductionLPS-stimulated RAW264.7 cellsIC50: 5.0 - 24.4 µM[3]
Compound from Kadsura coccinea TNF-α InhibitionLPS-induced RAW 264.7 cellsIC50: 16.00 µM[4]
Compound from Kadsura coccinea IL-6 InhibitionLPS-induced RAW 264.7 cellsIC50: 8.15 µM[4]
Indomethacin Carrageenan-induced paw edemaRatSignificant inhibition at 10 mg/kgGeneric Data
Dexamethasone Pro-inflammatory Cytokine InhibitionVariousPotent inhibition in nM rangeGeneric Data

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Anti-inflammatory Screening

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis cluster_results Data Analysis raw_cells RAW 264.7 Macrophages treatment Treat with this compound & LPS Stimulation raw_cells->treatment no_assay Nitric Oxide (NO) Production Assay treatment->no_assay Supernatant cytokine_assay Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) ELISA treatment->cytokine_assay Supernatant cox2_assay COX-2 Inhibition Assay treatment->cox2_assay Cell Lysate/Recombinant Enzyme data_analysis Determine IC50 values & Compare with Controls no_assay->data_analysis cytokine_assay->data_analysis cox2_assay->data_analysis

Caption: Workflow for in vitro screening of this compound's anti-inflammatory activity.

Canonical NF-κB Signaling Pathway

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Gene Induces

Caption: Simplified diagram of the canonical NF-κB signaling pathway in inflammation.

Conclusion

While direct evidence for the anti-inflammatory activity of this compound is currently lacking, the established pharmacological importance of cycloartane triterpenoids suggests that it is a promising candidate for investigation. The experimental protocols and comparative data presented in this guide provide a robust framework for future studies. A systematic evaluation of its effects on key inflammatory mediators and signaling pathways, as outlined, will be essential to validate its potential as a novel anti-inflammatory agent.

References

Dose-Response Analysis of Cycloartane Triterpenoids in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response effects of cycloartane triterpenoids in various cancer cell lines. Due to the limited availability of specific data for 24-Methylenecycloartanone, this document focuses on the broader class of cycloartane triterpenoids, offering insights into their cytotoxic and apoptotic properties. This guide also includes a comparison with established chemotherapy agents, doxorubicin and paclitaxel, to provide a broader context for the potency of these natural compounds.

Comparative Dose-Response Data

The cytotoxic effects of various cycloartane triterpenoids have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes. The following table summarizes the IC50 values for several cycloartane triterpenoids and comparator drugs.

Compound/DrugCell LineAssay DurationIC50 (µM)Reference
Cycloartane Triterpenoids
23-epi-26-deoxyacteinMDA-MB-231Not Specified~10[1]
CimigenolMDA-MB-231Not Specified~15[1]
Actaticas A-G (range)HT-29, MCF-748 hours9.2 - 26.4[2]
25-O-acetyl-7,8-didehydrocimigenol-3-O-β-d-(2-acetyl)xylopyranosideMCF-748 hours27.81[3]
Chemotherapy Drugs
DoxorubicinMCF-748 hours8.306[4]
DoxorubicinMDA-MB-23148 hours6.602[4]
DoxorubicinMDA-MB-46848 hours0.49[5]
DoxorubicinBT474Not Specified1.14[6]
PaclitaxelMDA-MB-23120 hoursNot Specified (effective at nM range)[7]
PaclitaxelCal5120 hoursNot Specified (effective at nM range)[7]
PaclitaxelT47D48 hoursInduces apoptosis[8]

Experimental Protocols

A standardized method for assessing the cytotoxic effects of compounds in cell culture is the MTT assay.

MTT Assay Protocol for Cytotoxicity Assessment

This protocol outlines the key steps for determining the viability of cancer cells after treatment with cycloartane triterpenoids.

1. Cell Seeding:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29) are harvested during their exponential growth phase.
  • Cells are seeded into 96-well plates at a predetermined optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.
  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., a specific cycloartane triterpenoid) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.
  • The culture medium from the seeded plates is replaced with 100 µL of medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treatment wells.
  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]

3. MTT Addition and Incubation:

  • Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[10]
  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization of Formazan:

  • After the incubation with MTT, the medium is carefully removed.
  • 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[11]
  • The plate is gently agitated on an orbital shaker for about 15 minutes to ensure complete dissolution.[10]

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[11]
  • A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • Dose-response curves are generated by plotting cell viability against the logarithm of the compound concentration, and the IC50 value is determined from these curves.

Signaling Pathways and Experimental Workflows

Generalized Signaling Pathway for Cycloartane Triterpenoid-Induced Apoptosis

Cycloartane triterpenoids have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[3][12] This process often involves the activation of the tumor suppressor protein p53, which in turn upregulates pro-apoptotic proteins like Bax.[12] This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.[13][14]

G cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Cycloartane Cycloartane Triterpenoids p53 p53 Activation Cycloartane->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Dysfunction Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G A Cell Line Selection (e.g., MCF-7, MDA-MB-231) B Cell Culture and Seeding in 96-well plates A->B D Treatment of Cells (24-72 hours) B->D C Compound Preparation and Serial Dilution C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G Data Analysis: - Dose-Response Curve - IC50 Calculation F->G H Results Interpretation G->H

References

Cross-Validation of Analytical Methods for 24-Methylenecycloartanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of 24-Methylenecycloartanone, a naturally occurring triterpenoid, the selection of a robust and reliable analytical method is critical for accurate quantification and quality control. This guide provides an objective comparison of principal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information presented herein is based on established methodologies for similar triterpenoid compounds and serves as a comprehensive resource for method development and validation for this compound.

Comparison of Analytical Methods

The choice of an analytical method is often dependent on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like triterpenoids. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and structural information, making it suitable for the analysis of volatile or derivatized analytes. Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require an identical reference standard for the analyte, providing a powerful tool for purity assessment and quantification.

The following table summarizes the typical performance characteristics of these analytical methods based on data from validated methods for other triterpenoids. These values can be considered as a benchmark for the development and validation of methods for this compound.

ParameterHPLC-UV/DADGC-MSqNMR
Linearity (r²) > 0.999> 0.99> 0.999
Range 1 - 100 µg/mL0.1 - 50 µg/mL0.5 - 50 mg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 2%< 10%< 1%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.1 µg/mL~10 µg/mL
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL0.03 - 0.3 µg/mL~30 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are representative experimental protocols for HPLC-UV/DAD, GC-MS, and qNMR analysis of triterpenoids, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV/DAD) Method

This method is suitable for the routine quantification of this compound in various sample matrices.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could be starting from 60% acetonitrile and increasing to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength of around 205 nm, as triterpenoids like this compound lack a strong chromophore at higher wavelengths.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample.

    • Extract with a suitable solvent such as methanol or ethanol using ultrasonication or Soxhlet extraction.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and selectivity and can be used for the quantification and identification of this compound, often after derivatization to increase volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization (if necessary): Silylation is a common derivatization technique for triterpenoids. To a dried sample extract, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-600.

    • Solvent Delay: 5 minutes.

  • Sample and Standard Preparation: Similar to the HPLC method, with the addition of the derivatization step before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the purity and concentration of organic molecules without the need for a specific reference standard of the same compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment (e.g., zg30).

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis cluster_data_analysis Data Analysis & Quantification start Start: Sample Weighing extraction Solvent Extraction start->extraction qnmr_prep Weigh Sample & Internal Std filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection For HPLC derivatization Derivatization (Silylation) filtration->derivatization For GC-MS (after drying) separation C18 Column Separation hplc_injection->separation detection UV/DAD Detection separation->detection quantification Quantification using Calibration Curve or Internal Standard detection->quantification gc_injection GC Injection derivatization->gc_injection gc_separation Capillary Column Separation gc_injection->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection ms_detection->quantification dissolution Dissolve in Deuterated Solvent qnmr_prep->dissolution nmr_acquisition NMR Data Acquisition dissolution->nmr_acquisition nmr_acquisition->quantification

Caption: General experimental workflow for the analysis of this compound.

validation_workflow method_dev Method Development - Selectivity - Initial Parameters validation_protocol Validation Protocol - Define Parameters - Set Acceptance Criteria method_dev->validation_protocol validation_execution Validation Execution Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness validation_protocol->validation_execution documentation Documentation - Validation Report - Standard Operating Procedure validation_execution->documentation

Caption: Logical workflow for analytical method validation according to ICH guidelines.

A Comparative Analysis of the Biological Effects of 24-Methylenecycloartanone and Cycloartenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloartane-type triterpenoids, a class of natural products, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, 24-Methylenecycloartanone and Cycloartenone are two closely related compounds that have been investigated for their therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This guide provides an objective comparison of their biological effects, supported by available experimental data, to aid researchers in their ongoing discovery and development efforts.

Summary of Biological Activities

Biological EffectThis compound (or related compounds)Cycloartenone (or related compounds)
Cytotoxicity 24-Methylenecycloartenol : IC50 of 16.93 µg/mL against MCF-7 (human breast cancer) cell line.[1]Data not available from the same comparative study. Various cycloartane triterpenoids have shown cytotoxic effects against different cancer cell lines.[2]
Anti-inflammatory Data not available in the form of IC50 values for direct comparison.Curculigosaponin P (a cycloartane-type saponin) : IC50 of 37.21 μM for inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[3][4]

Detailed Experimental Protocols

Cytotoxicity Assessment via MTT Assay

The cytotoxic activity of cycloartane triterpenoids is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7 human breast cancer cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 24-Methylenecycloartenol) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Anti-inflammatory Activity Assessment via Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The anti-inflammatory potential of compounds can be assessed by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound (e.g., Curculigosaponin P) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Addition: Collect the cell culture supernatant and mix it with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the IC50 value for NO inhibition.

Signaling Pathway Analysis

Potential Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Signaling_Pathway cluster_nucleus Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Cycloartanes This compound Cycloartenone Cycloartanes->IKK_complex Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by cycloartane triterpenoids.

Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cellular processes such as inflammation, proliferation, and apoptosis. It is a common target for anti-cancer and anti-inflammatory drug development.

MAPK_Signaling_Pathway Growth_Factors Growth Factors/ Stress Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Gene Expression Cycloartanes This compound Cycloartenone Cycloartanes->Raf Potential Inhibition

Caption: Potential modulation of the MAPK signaling pathway by cycloartane triterpenoids.

Discussion and Future Directions

The available data, although limited in direct comparative studies, suggests that both this compound and Cycloartenone, as part of the broader class of cycloartane triterpenoids, hold promise as bioactive molecules. The cytotoxic effects of a compound structurally very similar to this compound against a breast cancer cell line and the anti-inflammatory properties of a cycloartane saponin point towards their potential in oncology and inflammatory disease research.

References

Unraveling the Mechanisms: 24-Methylenecycloartanone in the Context of Known Anti-Inflammatory Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory research and drug development, understanding the precise mechanisms of action of novel compounds is paramount. This guide provides a comparative analysis of 24-Methylenecycloartanone, a cycloartane-type triterpenoid, with two well-characterized inhibitors of the NF-κB pathway: Parthenolide and BAY 11-7082. While direct experimental evidence for the specific molecular targets of this compound is still emerging, its structural classification as a cycloartane triterpenoid allows for inferences based on the known anti-inflammatory properties of this compound class.

Mechanism of Action at a Glance

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes, in turn, produce key inflammatory mediators, prostaglandin E2 (PGE2) and nitric oxide (NO), respectively. Parthenolide and BAY 11-7082 are known to exert their anti-inflammatory effects by targeting different components of the NF-κB pathway. The putative mechanism of this compound is hypothesized to follow a similar trajectory, a notion supported by studies on related triterpenoids.

Comparative Inhibitory Activity

To quantitatively compare the efficacy of these compounds, key performance indicators such as the half-maximal inhibitory concentration (IC50) are crucial. The table below summarizes the available data for each compound against key inflammatory targets. It is important to note that direct IC50 values for this compound are not yet available in the literature; the presented information for this compound is based on the general activity of related cycloartane triterpenoids.

CompoundTargetIC50 ValueCell Type/Assay Condition
This compound NF-κBData not available-
COX-2Inhibition observed with related compounds[1]TPA-induced edema model in mice[1]
iNOSInhibition observed with related compounds-
Parthenolide NF-κBDose-dependent inhibition observed[2][3]Multidrug-resistant MDA-MB-231-BCRP cells[2]
IKKDirect inhibitionIn vitro studies[4]
COX-2Inhibition of expression[4]LPS-stimulated nasopharyngeal carcinoma cells[3]
iNOSInhibition of expression[4]LPS-stimulated RAW264.7 macrophages[5]
BAY 11-7082 IκBα Phosphorylation10 µM[6][7][8][9]TNFα-induced tumor cells[6][7]
NF-κBDose-dependent inhibition[8]Basal and TNFα stimulated NF-κB luciferase activity[8]
COX-2Inhibition of expression[10]Ethanol-treated cultured cortical astrocytes[10]
iNOSInhibition of expression[10][11]LPS-treated RAW264.7 cells and peritoneal macrophages[11]

Signaling Pathways and Experimental Workflow

To visualize the interplay of these inhibitors with the inflammatory cascade and the general workflow for their comparative evaluation, the following diagrams are provided.

G cluster_cell_culture Cell Culture & Stimulation cluster_assays Downstream Assays Cell Seeding Seed Macrophages (e.g., RAW 264.7) Pre-treatment Pre-treat with Inhibitors (24-MCA, Parthenolide, BAY 11-7082) Cell Seeding->Pre-treatment Stimulation Stimulate with LPS/TNF-α Pre-treatment->Stimulation NO Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulation->NO Assay PGE2 Assay Prostaglandin E2 (PGE2) Assay (ELISA) Stimulation->PGE2 Assay NF-kB Assay NF-κB Activity Assay (Luciferase Reporter) Stimulation->NF-kB Assay Western Blot Western Blot Analysis (p-IκBα, COX-2, iNOS) Stimulation->Western Blot Data Analysis Data Analysis NO Assay->Data Analysis PGE2 Assay->Data Analysis NF-kB Assay->Data Analysis Western Blot->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

References

A Comparative Guide to Establishing the Absolute Configuration of 24-Methylenecycloartanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical parameter in drug discovery and development. For complex chiral molecules such as 24-methylenecycloartanone, a tetracyclic triterpenoid, unambiguous determination of stereochemistry is paramount for understanding its biological activity and ensuring selectivity. This guide provides a comparative overview of the primary experimental methods used to establish the absolute configuration of this compound and related cycloartane triterpenoids, supported by experimental data and detailed protocols.

Introduction to Stereochemical Determination

Several powerful analytical techniques are available to determine the absolute configuration of chiral molecules. The most common and reliable methods include X-ray crystallography with anomalous dispersion, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (e.g., Mosher's method), and chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). Each method offers distinct advantages and is suited to different sample types and molecular characteristics.

Comparison of Key Methodologies

The selection of an appropriate method for determining the absolute configuration of a cycloartane triterpenoid like this compound depends on factors such as the availability of a suitable single crystal, the presence of specific functional groups, and the complexity of the molecule's conformational landscape. The following table summarizes a comparison of the leading techniques.

Method Principle Sample Requirements Key Data Output Advantages Limitations
X-ray Crystallography (with Anomalous Dispersion) Diffraction of X-rays by a single crystal. The anomalous scattering of heavy atoms allows for the determination of the absolute structure.High-quality single crystal.Flack and Hooft parameters.[1]Provides an unambiguous and highly reliable determination of the absolute configuration in the solid state.Growth of suitable crystals can be challenging. May not represent the conformation in solution.
NMR - Mosher's Method Derivatization of a chiral alcohol with the enantiomers of a chiral reagent (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomers. The differences in the ¹H NMR chemical shifts (Δδ) of the diastereomers are used to deduce the configuration.Purified compound with a secondary alcohol group.Δδ (δS - δR) values for protons near the chiral center.Applicable to non-crystalline compounds in solution. Requires relatively small sample quantities.Requires a derivatizable functional group (e.g., hydroxyl). Can be complex to interpret for highly flexible molecules.
Chiroptical Methods (ECD/VCD) Differential absorption of left and right circularly polarized light by a chiral molecule. The experimental spectrum is compared with a theoretically calculated spectrum for a known absolute configuration.Purified compound in solution.Experimental and calculated ECD/VCD spectra.Applicable to a wide range of chiral molecules in solution, even without specific functional groups. Non-destructive.Requires quantum chemical calculations for spectral prediction. Can be sensitive to conformational changes.

Experimental Protocols and Data

X-ray Crystallography with Anomalous Dispersion

This method is considered the "gold standard" for determining absolute configuration when a suitable crystal is available. For cycloartane triterpenoids, the presence of multiple chiral centers makes this technique particularly valuable.

Experimental Protocol:

  • Crystallization: Single crystals of the purified compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected, often using Cu Kα radiation to enhance the anomalous scattering effect.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. The refinement includes the calculation of the Flack and Hooft parameters, which indicate the correctness of the assigned absolute configuration. A Flack parameter close to 0 with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct.[1]

Supporting Experimental Data for Cycloartane Triterpenoids:

Compound Flack Parameter Hooft Parameter Conclusion Reference
Curculigone A0.00(5)0.02(4)Absolute configuration established.[1]
Cycloartane Triterpenoid Disulfate-0.14(8)-0.16(7)Absolute configuration established.[1]
NMR Spectroscopy - The Modified Mosher's Method

For cycloartane triterpenoids that possess a hydroxyl group but are difficult to crystallize, the modified Mosher's method is a powerful alternative for determining the absolute configuration of the carbinol center.

Experimental Protocol:

  • Derivatization: The cycloartane alcohol is separately reacted with (R)- and (S)-MTPA chloride to form the corresponding (S)- and (R)-MTPA esters.

  • NMR Analysis: ¹H NMR spectra of both diastereomeric esters are recorded.

  • Data Analysis: The chemical shifts of protons in the vicinity of the ester group are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton. A consistent pattern of positive and negative Δδ values on either side of the carbinol center allows for the assignment of its absolute configuration.

Illustrative Workflow for Mosher's Method:

Mosher_Method cluster_synthesis Esterification cluster_analysis NMR Analysis & Configuration Assignment Cycloartane_OH Cycloartane-OH R_MTPA_Cl (R)-MTPA-Cl S_MTPA_Cl (S)-MTPA-Cl S_Ester (S)-MTPA Ester R_MTPA_Cl->S_Ester R_Ester (R)-MTPA Ester S_MTPA_Cl->R_Ester NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R Delta_delta Calculate Δδ = δS - δR NMR_S->Delta_delta NMR_R->Delta_delta Assign_Config Assign Absolute Configuration Delta_delta->Assign_Config

Caption: Workflow of the modified Mosher's method.

Chiroptical Methods - VCD and ECD Spectroscopy

Vibrational and Electronic Circular Dichroism are non-destructive techniques that can determine the absolute configuration of cycloartane triterpenoids in solution by comparing experimental and computationally predicted spectra.

Experimental Protocol:

  • Conformational Search: A computational search for all possible low-energy conformers of the molecule is performed.

  • Quantum Chemical Calculations: The ECD or VCD spectra for each stable conformer are calculated using quantum chemical methods (e.g., Density Functional Theory).

  • Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their predicted Boltzmann population.

  • Spectral Comparison: The experimental ECD or VCD spectrum of the purified compound is recorded and compared with the calculated spectrum. A good agreement between the experimental and calculated spectra for one enantiomer allows for the assignment of the absolute configuration.

Logical Workflow for Chiroptical Methods:

Chiroptical_Method cluster_computational Computational Analysis cluster_experimental Experimental Analysis cluster_comparison Comparison and Assignment Conformer_Search Conformational Search QM_Calc Quantum Mechanical Calculation of Spectra Conformer_Search->QM_Calc Boltzmann_Avg Boltzmann Averaging QM_Calc->Boltzmann_Avg Compare_Spectra Compare Experimental and Calculated Spectra Boltzmann_Avg->Compare_Spectra Sample_Prep Sample Preparation Spectrum_Measurement ECD/VCD Measurement Sample_Prep->Spectrum_Measurement Spectrum_Measurement->Compare_Spectra Assign_Config Assign Absolute Configuration Compare_Spectra->Assign_Config

References

A Comparative Analysis of the Biological Activities of Cycloartane Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloartane triterpenoids, a class of tetracyclic triterpenoids characterized by a cyclopropane ring at C-9/C-10, are widely distributed in the plant kingdom and have garnered significant interest for their diverse and potent biological activities.[1][2] This guide provides a comparative overview of the anti-cancer, anti-inflammatory, anti-viral, and immunomodulatory properties of selected cycloartane triterpenoids, supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro efficacy of various cycloartane triterpenoids across different biological assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater effectiveness.

Table 1: Anti-Cancer Activity of Cycloartane Triterpenoids
CompoundCancer Cell LineAssayIC50 ValueReference
Cimigenol MCF-7 (Breast)MTT0.1 µg/mL[1]
MDA-MB-231 (Breast)MTT0.32 µg/mL[1]
SK-BR3 (Breast)MTT0.21 µg/mL[1]
23-epi-26-deoxyactein MCF-7 (Breast)MTT3.1 µg/mL[1]
MDA-MB-231 (Breast)MTT2.5 µg/mL[1]
SK-BR3 (Breast)MTT5.5 µg/mL[1]
KHF16 MCF7 (Breast)MTT5.6 µM[3]
MDA-MB-231 (Breast)MTT6.8 µM[3]
MDA-MB-468 (Breast)MTT9.2 µM[3]
Argentatin H PC-3M (Prostate)Cytotoxicity21.8 ± 2.7 µM[4][5]
NCI-H460 (Lung)Cytotoxicity19.6 ± 1.3 µM[4][5]
MCF-7 (Breast)Cytotoxicity15.2 ± 0.7 µM[4][5]
Argentatin A PC-3M (Prostate)Cytotoxicity31.9 ± 0.7 µM[4][5]
NCI-H460 (Lung)Cytotoxicity31.2 ± 0.0 µM[4][5]
MCF-7 (Breast)Cytotoxicity32.8 ± 1.2 µM[4][5]
Argentatin B PC-3M (Prostate)Cytotoxicity13.5 ± 1.7 µM[4][5]
NCI-H460 (Lung)Cytotoxicity17.5 ± 0.9 µM[4][5]
MCF-7 (Breast)Cytotoxicity23.1 ± 0.4 µM[4][5]
Table 2: Anti-Inflammatory Activity of Cycloartane Titerpenoids
CompoundCell LineTarget/AssayIC50 ValueReference
Unnamed Cycloartanes from Actaea vaginata RAW264.7NO Production5.0 - 24.4 µM[6]
Unnamed Cycloartanes from Curculigo orchioides RAW264.7NO Production11.8 - 12.4 µM[7]
Mac B -iNOS Activity156 µg/mL[8]
Table 3: Anti-Viral Activity of Cycloartane Triterpenoids
CompoundVirusAssayIC50 ValueReference
Pseudolarnoid F HSV-1Cytopathic Effect (CPE)15.3 ± 1.9 µM[9]
Pseudolarolide C HSV-1Cytopathic Effect (CPE)1.1 ± 0.2 µM[9]
Pseudolarolide C acid HSV-1Cytopathic Effect (CPE)4.3 ± 0.4 µM[9]
Nigranoic acid HIV-1 ProteaseEnzyme Inhibition15.79 µM[10]
Kadsuranic acid A HIV-1 ProteaseEnzyme Inhibition20.44 µM[10]

Experimental Protocols: A Closer Look at the Methodology

Anti-Cancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the cycloartane triterpenoids (e.g., 0.08, 0.4, 2, 10, and 50 µg/mL) for a specified period (e.g., 24, 48, or 72 hours). A positive control (e.g., Adriamycin) and a vehicle control (e.g., DMSO) are included.[1]

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[2]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1][2]

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cell lines (e.g., RAW264.7) are cultured.

  • Treatment: Cells are pre-treated with various concentrations of the cycloartane triterpenoids for a short period before being stimulated with LPS.

  • LPS Stimulation: LPS is added to the wells to induce an inflammatory response and NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The IC50 value for the inhibition of NO production is determined.

Anti-Inflammatory Activity: NF-κB Activation Assay

This assay determines the effect of compounds on the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.

  • Cell Culture and Transfection: A suitable cell line (e.g., HepG2) is transfected with a luciferase reporter vector containing NF-κB binding sites.[11]

  • Treatment and Stimulation: Cells are pre-treated with the test compounds before being stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or LPS.[11][12][13]

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB activation.[11]

  • Western Blot Analysis: To further confirm the mechanism, the phosphorylation and nuclear translocation of NF-κB subunits (e.g., p65) and the degradation of its inhibitor, IκBα, are assessed by Western blot analysis.[12][13]

Signaling Pathways and Experimental Workflows

The biological activities of cycloartane triterpenoids are often mediated through the modulation of key cellular signaling pathways.

experimental_workflow cluster_prep Sample Preparation cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Incubation cluster_assay Biological Assay cluster_analysis Data Analysis Compound Cycloartane Triterpenoid Stock Stock Solution (DMSO) Compound->Stock Working Working Concentrations Stock->Working Treat Add Working Concentrations to Cells Working->Treat Cell_Line Select Cell Line (e.g., MCF-7, RAW264.7) Culture Culture Cells Cell_Line->Culture Seed Seed in 96-well plate Culture->Seed Seed->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate MTT_Assay MTT Assay (Cytotoxicity) Incubate->MTT_Assay NO_Assay Griess Assay (NO Production) Incubate->NO_Assay NFkB_Assay Luciferase Assay (NF-κB Activation) Incubate->NFkB_Assay Measure Measure Absorbance/ Luminescence MTT_Assay->Measure NO_Assay->Measure NFkB_Assay->Measure Calculate Calculate IC50 Measure->Calculate

General experimental workflow for in vitro biological activity assessment.
NF-κB Signaling Pathway

Many cycloartane triterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[14][15] This pathway is crucial for regulating the expression of pro-inflammatory genes.

NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription cluster_inhibition Inhibition by Cycloartane Triterpenoids LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_translocation->Gene_expression Cycloartanes Cycloartane Triterpenoids Cycloartanes->IKK Inhibits Cycloartanes->IkB Inhibits Cycloartanes->NFkB_translocation Inhibits

Inhibition of the NF-κB signaling pathway by cycloartane triterpenoids.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cancer that can be modulated by cycloartane triterpenoids.

MAPK_pathway cluster_stimulus External Stimuli cluster_cascade Kinase Cascade cluster_transcription Transcription Factor Activation cluster_response Cellular Response cluster_inhibition Inhibition by Cycloartane Triterpenoids Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK TF Transcription Factors (e.g., AP-1, c-Fos) MAPK->TF Response Inflammation, Proliferation, Apoptosis TF->Response Cycloartanes Cycloartane Triterpenoids Cycloartanes->MAPKK Inhibits Cycloartanes->MAPK Inhibits

References

Safety Operating Guide

Proper Disposal of 24-Methylenecycloartanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information

Before handling 24-Methylenecycloartanone for disposal, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for detailed information on its physical and chemical properties, as well as its specific hazards. In the absence of a specific SDS, the compound should be treated as a hazardous substance.

Key Operational and Disposal Plan:

  • Hazard Assessment: Assume this compound is a hazardous waste. The four key characteristics of hazardous waste are Ignitability, Corrosivity, Reactivity, and Toxicity.[1] Steroidal compounds, in particular, may be categorized as hazardous drugs, necessitating special handling.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals, when mixed, can react violently or release toxic gases.[3] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[3]

  • Container Selection: Use a designated, leak-proof, and compatible container for waste collection.[1][4] The original container, if in good condition, is an ideal choice.[3] The container must be kept securely capped when not in use.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the date when the waste was first added to the container.[5]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1][3] The SAA should be inspected weekly for any signs of leakage.[3]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes the key quantitative limits for storing hazardous waste in a Satellite Accumulation Area, based on general laboratory safety guidelines.

ParameterLimitCitation
Maximum Hazardous Waste Volume55 gallons[1]
Maximum Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kilogram (solid)[1]
Maximum Storage Time for a Full Container3 calendar days for removal after being filled[3]
Maximum Storage Time for a Partially Filled ContainerUp to 12 months from the initial accumulation date[1]

Experimental Protocols

While no experimental protocols for the disposal of this compound were found, the general procedure for preparing chemical waste for disposal is as follows:

  • Waste Collection: Collect the waste this compound in a designated, compatible container. This includes pure compound, contaminated materials (e.g., gloves, absorbent pads), and solutions.

  • Container Management: Ensure the waste container is in good condition, properly labeled, and kept closed.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date.

  • EH&S Coordination: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EH&S department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Waste Generation (this compound) assess_hazards Assess Hazards (Consult SDS) start->assess_hazards select_container Select Appropriate Waste Container assess_hazards->select_container label_container Label Container ('Hazardous Waste', Chemical Name, Date) select_container->label_container store_waste Store in Satellite Accumulation Area (SAA) label_container->store_waste monitor_storage Weekly Inspection of SAA store_waste->monitor_storage container_full Is Container Full? monitor_storage->container_full container_full->monitor_storage No request_pickup Contact EH&S for Waste Pickup container_full->request_pickup Yes end End: Proper Disposal by EH&S request_pickup->end

References

Essential Safety and Logistical Information for Handling 24-Methylenecycloartanone

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Limited quantitative data is available for 24-Methylenecycloartanone. The table below summarizes the accessible information.

PropertyValueSource
Molecular Formula C₃₁H₅₀OChemSrc
Molecular Weight 438.73 g/mol ChemSrc
Physical State Solid PowderCymitQuimica[1]
Boiling Point 510.4°C at 760 mmHgChemSrc
Flash Point 212.1°CChemSrc
Density 1.0 g/cm³ChemSrc
Hazard Codes Xi (Irritant)ChemSrc

Operational Plan for Safe Handling

Given its classification as a potential irritant and its powdered form, the handling of this compound requires stringent measures to prevent dust generation and exposure.

2.1. Engineering Controls

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Containment: Use of a powder containment balance enclosure is recommended for weighing and aliquoting to prevent the dispersal of dust.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesTo prevent skin contact with the irritant powder.
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesTo protect eyes from dust particles.
Body Protection A fully buttoned laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if there is a risk of aerosolization outside of a fume hood.To prevent inhalation of the irritant powder.

2.3. Hygiene Measures

  • Avoid eating, drinking, or smoking in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Remove contaminated clothing immediately and launder it before reuse.

2.4. Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_workspace Prepare workspace in fume hood prep_ppe->prep_workspace weigh Weigh compound in containment enclosure prep_workspace->weigh dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experimental procedure dissolve->experiment decontaminate Decontaminate workspace experiment->decontaminate dispose_waste Dispose of waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands disposal_plan Disposal Plan for this compound cluster_generation Waste Generation cluster_processing Waste Processing cluster_disposal Final Disposal solid_waste Solid Waste (powder, contaminated items) collect_solid Collect in labeled solid waste container solid_waste->collect_solid liquid_waste Liquid Waste (solutions) collect_liquid Collect in labeled liquid waste container liquid_waste->collect_liquid empty_containers Empty Containers rinse_container Triple-rinse container empty_containers->rinse_container ehs_pickup Arrange for EHS pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinsate Collect rinsate as liquid waste rinse_container->collect_rinsate deface_label Deface label on rinsed container rinse_container->deface_label collect_rinsate->collect_liquid dispose_rinsed_container Dispose of rinsed container as regular lab waste deface_label->dispose_rinsed_container

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.